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Core Science & Biosynthesis

Foundational

Biosynthetic Pathway of Clitidine 5'-Phosphate in Clitocybe acromelalga: A Technical Guide

Executive Summary Clitocybe acromelalga, a poisonous mushroom endemic to Japan and Korea, is notorious for causing erythromelalgia—a severe neurovascular condition characterized by burning pain and erythema in the extrem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Clitocybe acromelalga, a poisonous mushroom endemic to Japan and Korea, is notorious for causing erythromelalgia—a severe neurovascular condition characterized by burning pain and erythema in the extremities. While acromelic acids are the primary neuroexcitatory culprits, the mushroom also produces clitidine and its precursor, clitidine 5'-phosphate (clitidine 5'-mononucleotide). These compounds are highly unusual toxic pyridine nucleotides that act as false intermediates in the NAD+ biosynthetic network.

This whitepaper provides an in-depth mechanistic analysis of the clitidine 5'-phosphate biosynthetic pathway [1]. By hijacking the canonical tryptophan-niacin (kynurenine) pathway, C. acromelalga diverts primary metabolites into toxic nucleosides. We detail the enzymatic causality, structural tautomerism, and the self-validating experimental protocols used to elucidate this pathway.

Mechanistic Pathway Elucidation

The biosynthesis of clitidine 5'-phosphate is a fascinating example of evolutionary biochemical divergence. Rather than synthesizing standard nicotinic acid mononucleotide (NaMN), the fungal enzymatic machinery introduces an amino group, fundamentally altering the electronic structure and tautomeric equilibrium of the resulting nucleotide [2].

The Kynurenine Pathway Hijack

In standard eukaryotic metabolism, L-tryptophan is degraded via the kynurenine pathway to quinolinic acid (pyridine-2,3-dicarboxylic acid), which is then phosphoribosylated to form NaMN.

In C. acromelalga, quinolinic acid undergoes an aberrant amination step to form 4-aminoquinolinic acid (4-amino-pyridine-2,3-dicarboxylic acid). This intermediate serves as the committed precursor for the clitidine pathway.

Phosphoribosylation and Decarboxylation

The critical branch point occurs when 4-aminoquinolinic acid is acted upon by a specialized quinolinate phosphoribosyltransferase (QPRTase)-like enzyme.

  • Substrate Binding: 4-aminoquinolinic acid reacts with 5-phosphoribosyl-1-pyrophosphate (PRPP) .

  • Reaction: The enzyme catalyzes the transfer of the phosphoribosyl group coupled with the decarboxylation at the C-2 position.

  • Product: The reaction yields 4-aminonicotinic acid mononucleotide (4-amino-NaMN), releasing carbon dioxide and inorganic pyrophosphate.

Tautomeric Shift: The Birth of Clitidine 5'-Phosphate

The electronic properties of the 4-amino group on the pyridine ring drive a critical structural rearrangement. Through 15 N and 1 H NMR spectroscopy, it has been definitively proven that 4-amino-NaMN does not exist primarily as an aminopyridinium ion. Instead, it undergoes a tautomeric shift to the 1,4-dihydro-4-imino form [3].

Thus, 4-aminonicotinic acid mononucleotide is structurally synonymous with clitidine 5'-phosphate . Subsequent dephosphorylation by endogenous nucleotidases yields the free toxic nucleoside, clitidine.

Biosynthesis Trp L-Tryptophan Kyn Kynurenine Pathway Intermediates Trp->Kyn QA Quinolinic Acid (Pyridine-2,3-dicarboxylic acid) Kyn->QA AQA 4-Aminoquinolinic Acid (4-Amino-pyridine-2,3-dicarboxylic acid) QA->AQA Amination A_NAMN 4-Aminonicotinic Acid Mononucleotide AQA->A_NAMN Phosphoribosyltransferase (- CO2, - PPi) PRPP 5-Phosphoribosyl-1-pyrophosphate (PRPP) PRPP->A_NAMN C5P Clitidine 5'-Phosphate (1,4-dihydro-4-imino tautomer) A_NAMN->C5P Tautomerization (Equilibrium) Clitidine Clitidine (Toxic Nucleoside) C5P->Clitidine Dephosphorylation

Biosynthetic pathway of clitidine 5'-phosphate from L-tryptophan in C. acromelalga.

Quantitative Data & Structural Evidence

The structural assignment of clitidine 5'-phosphate relies heavily on distinguishing the imino tautomer from the amino tautomer. The 1,4-dihydro-4-imino configuration is essential for its biological activity, as it mimics the spatial and electronic distribution of NAD+ intermediates, allowing it to competitively inhibit standard cellular dehydrogenases.

Table 1: Key NMR Chemical Shifts Differentiating Tautomeric States

Tautomeric FormStructural Feature 1 H NMR Shift (ppm) 15 N NMR Shift EvidenceBiological Relevance
Amino Form (Minor)Primary amine (-NH 2​ )~7.42, 8.55Typical of exocyclic aminesWeakly competitive
Imino Form (Major)Imino group (=NH)7.91, 9.02High-field shift typical of iminesHighly toxic; active NAD+ mimic
Glycosidic Linkage β -D-ribofuranosyl5.95 (H-1')N/AEssential for enzyme binding

Data synthesized from tautomeric studies of clitidine and its derivatives [4].

Experimental Methodologies for Pathway Elucidation

To trust a biochemical pathway, the analytical protocols must form a self-validating system. The elucidation of the clitidine pathway was achieved through a combination of in vivo metabolic tracking and in vitro chemoenzymatic synthesis.

In Vivo Metabolic Tracking (Rat Feeding Model)

To prove that C. acromelalga hijacks the tryptophan-niacin pathway, researchers utilized a controlled feeding model [2].

  • Dietary Control: Acclimate Wistar rats to a strictly niacin-free, tryptophan-limited diet to establish a baseline of NAD+ biosynthesis.

  • Fungal Administration: Introduce lyophilized C. acromelalga into the diet for exactly 24 hours (Day 0).

  • Metabolite Quantification: Collect urine over 48 hours. Analyze via HPLC-UV/Vis for intermediates: anthranilic acid, quinolinic acid, and N1-methylnicotinamide.

  • Causality: A massive spike in urinary quinolinic acid and downstream intermediates confirms that the mushroom's constituents (specifically 4-aminoquinolinic acid) force the over-activation and diversion of the kynurenine pathway.

Chemoenzymatic Synthesis & Structural Validation

Because isolating pure clitidine 5'-phosphate from fungal tissue yields minute quantities, researchers developed an enzymatic synthesis protocol using mammalian NADase to prove the β -riboside structure and tautomeric state [4].

Step-by-Step Protocol:

  • Substrate Preparation: Synthesize methyl 4-aminonicotinate via Fischer esterification to ensure the substrate remains un-ionized at physiological pH.

  • Enzymatic Base Exchange:

    • Combine 7 mM β -NAD+ and 25 mM methyl 4-aminonicotinate in a 0.1 M Tris-HCl buffer (pH 7.4).

    • Introduce pig-brain NADase (12 U) and incubate at 37 °C for 8 hours. The enzyme's transglycosidase activity swaps the nicotinamide base for the 4-amino analog.

  • Protein Precipitation: Halt the reaction by adding 70% trichloroacetic acid (TCA). Centrifuge to remove denatured NADase.

  • Chromatographic Isolation: Apply the supernatant to a DEAE-Sephadex column. Elute with a gradient of ammonium bicarbonate (0.02 M to 0.5 M) to separate the NAD-analog from ADP-ribose.

  • Hydrolytic Cleavage: Treat the purified NAD-analog with snake venom phosphodiesterase to cleave the pyrophosphate bond, yielding synthetic clitidine 5'-phosphate.

  • Validation: Compare the synthetic compound's HPLC retention time and NMR spectra against the natural isolate. Exact matching confirms the 1,4-dihydro-4-imino β -riboside structure.

Workflow Sub Methyl 4-aminonicotinate + B-NAD+ Enz Pig-brain NADase (Base Exchange) Sub->Enz Pur DEAE-Sephadex Chromatography Enz->Pur Hyd Phosphodiesterase Cleavage Pur->Hyd Val NMR & LC-MS/MS Validation Hyd->Val

Chemoenzymatic workflow for the synthesis and validation of clitidine 5'-phosphate.

Conclusion

The biosynthesis of clitidine 5'-phosphate in Clitocybe acromelalga represents a highly specialized metabolic diversion. By aminating quinolinic acid, the fungus creates a precursor that perfectly mimics NAD+ intermediates but shifts into a toxic 1,4-dihydro-4-imino tautomer upon phosphoribosylation. Understanding this pathway not only aids in the toxicological profiling of mushroom poisonings but also provides a blueprint for synthesizing novel pyridine nucleotide analogs for pharmacological research.

References

  • Yamano, K., & Shirahama, H. (1994). "Clitidine 5'-mononucleotide, a toxic pyridine nucleotide from Clitocybe acromelalga." Phytochemistry, 35(4), 897-899. URL:[Link]

  • Tsutomu, I., et al. (2001). "Effect of feeding with a poisonous mushroom Clitocybe acromelalga on the metabolism of tryptophan-niacin in rats." Journal of the Food Hygienic Society of Japan (PubMed). URL:[Link]

  • Konno, K., Hayano, K., Shirahama, H., Saito, H., & Matsumoto, T. (1982). "Clitidine, a new toxic pyridine nucleoside from Clitocybe acromelalga." Tetrahedron, 38(22), 3281-3284. URL:[Link]

  • Tono-Oka, S., Sasaki, A., Shirahama, H., Matsumoto, T., & Kakimoto, S. (1977). "Enzymatic Synthesis of Clitidine." Chemistry Letters, 6(12), 1449-1452. URL:[Link]

Exploratory

Structural Elucidation of Clitidine 5'-Phosphate via Multi-Nuclear NMR Spectroscopy: A Comprehensive Technical Guide

Executive Summary Clitidine 5'-phosphate (CID 441538) is a toxic ribonucleotide derivative isolated from the poisonous mushroom Clitocybe acromelalga[1]. Structurally, it consists of a 4-imino-1,4-dihydropyridine-3-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Clitidine 5'-phosphate (CID 441538) is a toxic ribonucleotide derivative isolated from the poisonous mushroom Clitocybe acromelalga[1]. Structurally, it consists of a 4-imino-1,4-dihydropyridine-3-carboxylic acid base linked to a 5'-phospho- β -D-ribofuranosyl moiety[1].

For drug development professionals and natural product chemists, the structural elucidation of this molecule presents three distinct analytical challenges:

  • Tautomeric Ambiguity: The pyridine base can exist in either an amino (pyridinium) or imino (1,4-dihydropyridine) form[2].

  • Stereochemical Complexity: The β -glycosidic linkage and ribose ring puckering must be unambiguously assigned.

  • Phosphate Linkage: The exact position of the monophosphate group requires definitive through-bond confirmation.

This whitepaper outlines a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed to resolve these challenges. By layering 1D multinuclear data with 2D homonuclear and heteronuclear correlations, we establish a closed-loop analytical system where every structural hypothesis is orthogonally verified.

Experimental Design and Self-Validating Workflow

To achieve absolute structural certainty, the analytical strategy must move from foundational connectivity to three-dimensional spatial validation. The workflow below illustrates this self-validating approach.

NMR_Workflow Prep Sample Preparation (D2O Exchange, pD 7.4) OneD 1D Acquisition (1H, 13C, 31P, 15N) Prep->OneD Homo2D Homonuclear 2D (COSY, TOCSY, NOESY) OneD->Homo2D Hetero2D Heteronuclear 2D (HSQC, 1H-13C/15N/31P HMBC) Homo2D->Hetero2D Val Stereochemical & Tautomeric Validation Hetero2D->Val

Fig 1. Self-validating NMR workflow for nucleotide structural elucidation.
Sample Preparation Protocol

Causality: Nucleotides are highly sensitive to pH variations, which dictate both the ionization state of the phosphate group and the tautomeric equilibrium of the base.

  • Lyophilization: Lyophilize 5–10 mg of purified clitidine 5'-phosphate three times from 99.9% D2​O to eliminate the HDO water signal, which can obscure the critical ribose H-1' to H-4' signals.

  • Solvent & pD Adjustment: Dissolve the sample in 600 μ L of 99.99% D2​O . Adjust the pD to exactly 7.4 using dilute NaOD/DCl to lock the tautomeric state and mimic physiological conditions.

  • Internal Standards: Add DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for 1H and 13C referencing. Use an external capillary of 85% H3​PO4​ for 31P referencing.

Resolving Tautomerism via Natural Abundance 15 N HMBC

Early literature suggested clitidine might exist in an amino-pyridinium form. However, precise NMR investigations revealed it to be a 1,4-dihydropyridine (imino form)[2][3]. Because proton and carbon shifts can sometimes be ambiguous due to solvent effects, 15N NMR serves as the ultimate arbiter.

Tautomerism Amino Amino Form (Pyridinium) Imino Imino Form (1,4-Dihydropyridine) Amino->Imino pD Dependent HMBC 1H-15N HMBC (10:1 Gradient Ratio) Imino->HMBC Confirm Tautomer Confirmed (Imino Predominance) HMBC->Confirm

Fig 2. 15N HMBC strategy for resolving the tautomeric equilibrium of clitidine.
Step-by-Step Methodology: 1H−15N HMBC Acquisition

Causality: 15N has a natural abundance of only 0.37% and a low gyromagnetic ratio. To acquire data without isotopic labeling, inverse-detected gradient pulse sequences are mandatory[3].

  • Hardware Setup: Utilize an NMR spectrometer equipped with a cryogenically cooled inverse probe (e.g., TCI cryoprobe) to maximize the signal-to-noise ratio.

  • Gradient Optimization (Critical): Set the gradient ratio for 1H and 15N to exactly 9.9869:1 . Precise optimization of this ratio minimizes t1​ noise, saving hours of acquisition time and preserving extremely weak long-range correlation pathways[3].

  • Delay Calibration: Set the long-range coupling evolution delay ( Δ ) based on an estimated nJNH​ of 5–8 Hz (typically ∼62.5 ms).

  • Validation: The presence of a cross-peak between the ribose H-1' proton and an 15N resonance at ∼184.6 ppm unambiguously confirms the N-1 linkage and the imino tautomeric state[2].

Elucidating the Ribose Core and Phosphate Linkage

The structural assembly of the sugar-phosphate backbone relies on a combination of through-bond (COSY, HMBC) and through-space (NOESY) experiments.

Ribose Spin System Assembly ( 1H−1H COSY & TOCSY)

The anomeric proton (H-1') of clitidine 5'-phosphate typically resonates downfield at ∼5.67 ppm due to the electron-withdrawing nature of the adjacent nitrogen[2].

  • Protocol: A 1H−1H COSY experiment is used to trace the connectivity from H-1' H-2' H-3' H-4' H-5'a/b.

Confirming the 5'-Phosphate Position ( 1H−31P HMBC)

Causality: While a downfield shift of the H-5' protons ( ∼3.90−4.10 ppm) suggests phosphorylation, it is not definitive proof.

  • Validation: A 1H−31P HMBC experiment is executed. A strong 3JHP​ cross-peak between the 31P signal (typically around 2.5 ppm at neutral pH) and the H-5'a/b protons mathematically proves the phosphate is attached at the 5'-hydroxyl position, ruling out 2' or 3' isomers[1].

Stereochemical Assignment (NOESY)

To confirm the β -D-ribofuranosyl configuration:

  • Protocol: Acquire a 2D NOESY spectrum with a mixing time ( τm​ ) of 300–500 ms.

  • Validation: A strong NOE correlation between H-1' and H-4' confirms they reside on the same face of the ribose ring (the α -face), which is the hallmark of a β -glycosidic linkage.

Quantitative Data Presentation

The table below synthesizes the expected multinuclear NMR assignments for clitidine 5'-phosphate in D2​O , derived from the validated structural parameters of the clitidine core[2] and standard 5'-nucleotide shifts.

NucleusChemical Shift (ppm)Multiplicity ( J in Hz)Structural AssignmentKey Heteronuclear Correlations (HMBC)
1 H 8.55d (1.6)H-2 (Pyridine Base)C-4, C-6, N-1
1 H 8.35dd (1.5, 7.3)H-6 (Pyridine Base)C-2, C-4, C-5
1 H 7.00d (7.3)H-5 (Pyridine Base)C-3, C-4, C-6
1 H 5.67d (5.6)H-1' (Anomeric Ribose)C-2, C-6, C-2', C-3', N-1
1 H 4.16mH-2' (Ribose)C-1', C-3', C-4'
1 H 3.90 – 4.10mH-5'a, H-5'b (Ribose)C-4', 31 P
31 P 2.50s5'-MonophosphateH-5'a, H-5'b
15 N 184.6sN-1 (Imino Tautomer)H-1', H-2, H-6

Conclusion

The structural elucidation of clitidine 5'-phosphate requires more than standard 1D profiling; it demands a highly calibrated, multi-nuclear approach. By leveraging precise gradient ratios for natural abundance 15N HMBC[3], researchers can definitively solve tautomeric ambiguities[2]. Furthermore, the integration of 1H−31P HMBC and NOESY creates a self-validating loop that guarantees the accuracy of the phosphate linkage and the stereochemistry of the molecule. This methodology serves as a gold standard for the characterization of complex, naturally derived nucleotides in drug discovery pipelines.

References

  • Clitidine 5'-phosphate | C11H15N2O9P | CID 441538 PubChem - National Institutes of Health (NIH) URL:[Link]

  • Long-Range 1H−15N Heteronuclear Shift Correlation at Natural Abundance: Clitidine Journal of Natural Products (American Chemical Society) URL:[Link]

  • Tautomerism of Clitidine, a Pyridine Nucleoside from the Poisonous Mushroom Clitocybe acromelalga Heterocycles (via ResearchGate) URL:[Link]

Sources

Foundational

Clitidine 5'-phosphate molecular structure and physicochemical properties

An In-Depth Technical Guide to Clitidine 5'-Phosphate: Structure, Properties, and Toxicological Significance Introduction: A Unique Mycotoxin Clitidine 5'-phosphate is a naturally occurring, toxic pyridine nucleotide tha...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Clitidine 5'-Phosphate: Structure, Properties, and Toxicological Significance

Introduction: A Unique Mycotoxin

Clitidine 5'-phosphate is a naturally occurring, toxic pyridine nucleotide that stands apart from canonical nucleosides and nucleotides. It is not a component of nucleic acids but is instead a secondary metabolite produced by the poisonous mushroom Paralepistopsis acromelalga (formerly Clitocybe acromelalga).[1][2] Ingestion of this mushroom leads to a severe and painful condition known as erythromelalgia, characterized by intense burning pain, redness, and swelling in the extremities, with symptoms potentially lasting for over a month.[1][3][4] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, isolation, analysis, and biological significance of Clitidine 5'-phosphate, offering a critical resource for researchers in toxicology, natural products chemistry, and pharmacology.

Molecular Structure and Elucidation

The structure of Clitidine 5'-phosphate is unique among natural nucleosides. It consists of a D-ribose sugar phosphorylated at the 5' position, but instead of a typical purine or pyrimidine base, it features a 4-iminopyridine-3-carboxylic acid moiety. This distinct heterocyclic base is the source of its unique chemical properties and biological activity.

The structure was first elucidated following its isolation from C. acromelalga, with its constitution and absolute stereochemistry determined through spectral data and confirmed by chemical synthesis and conversions.[2][4]

Key Structural Identifiers:

  • IUPAC Name: 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-4-iminopyridine-3-carboxylic acid

  • Molecular Formula: C₁₁H₁₅N₂O₉P

  • SMILES: C1=CN(C=C(C1=N)C(=O)O)[C@H]2COP(=O)(O)O)O">C@@HO

2D Structure of Clitidine 5'-phosphateFigure 1. 2D Molecular Structure of Clitidine 5'-phosphate. Source: PubChem CID 441538.

Physicochemical Properties

Comprehensive experimental data on the physicochemical properties of purified Clitidine 5'-phosphate are not widely published, primarily due to its status as a toxic natural product rather than a common laboratory reagent. The data available are largely computational, supplemented by quantitative analysis from its natural source.

Quantitative Data Summary

The following table summarizes key computed physicochemical properties and reported natural concentrations.

PropertyValueSource
Molecular Weight 350.22 g/mol PubChem[5]
Monoisotopic Mass 350.05151706 DaPubChem[5]
Topological Polar Surface Area 181 ŲPubChem[5]
Hydrogen Bond Donor Count 5PubChem[5]
Hydrogen Bond Acceptor Count 10PubChem[5]
XLogP3 -3.1PubChem[5]
CAS Number 65411-71-4PubChem[5]
Concentration in P. acromelalga (Stems) 1.41 - 9.30 mg/gResearchGate[2]
Concentration in P. acromelalga (Caps) 3.17 - 14.4 mg/gResearchGate[2]

Field Insights: The high polarity, indicated by the negative XLogP3 value and large topological polar surface area, is consistent with a phosphorylated ribonucleoside structure. This suggests high water solubility and very low passive diffusion across lipid membranes, which has implications for its bioavailability and distribution in biological systems. Its transport likely relies on specific cellular transporters.

Natural Occurrence and Isolation Workflow

Clitidine 5'-phosphate is a constituent of the poisonous mushroom Paralepistopsis acromelalga (also known as Clitocybe acromelalga), where it co-occurs with other toxins like acromelic acids.[6][7][8] Its isolation requires multi-step chromatographic purification to separate it from these other polar compounds.

The general workflow for isolating polar, water-soluble compounds like Clitidine 5'-phosphate from a fungal matrix involves aqueous or polar solvent extraction followed by a series of chromatographic separations that exploit differences in polarity, charge, and size.

G cluster_0 Extraction cluster_1 Initial Purification cluster_2 Fine Purification Mushroom Mushroom Material (P. acromelalga) Homogenize Homogenization in Aqueous Methanol Mushroom->Homogenize Extract Crude Polar Extract Homogenize->Extract Silica Silica Gel Chromatography Extract->Silica ODS ODS (C18) Chromatography Silica->ODS IonExchange Ion-Exchange Chromatography ODS->IonExchange PrepHPLC Preparative HPLC or TLC IonExchange->PrepHPLC Purified Purified Clitidine 5'-Phosphate PrepHPLC->Purified

Caption: Generalized workflow for the isolation of Clitidine 5'-phosphate.

Analytical Methodology: Quantification by HILIC-MS/MS

For the sensitive and specific quantification of Clitidine 5'-phosphate in complex matrices such as mushroom tissue, hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry (HILIC-MS/MS) is the method of choice.[2] This technique is ideal for retaining and separating highly polar analytes that are not well-retained on traditional reversed-phase columns.

Protocol: Quantification of Clitidine 5'-Phosphate in Mushroom Tissue

This protocol is based on methodologies developed for the analysis of toxins in P. acromelalga.[2]

1. Sample Preparation (Extraction) 1.1. Weigh approximately 1.0 g of homogenized mushroom tissue (cap or stem) into a 50 mL centrifuge tube. 1.2. Add 20 mL of 50% methanol in water (v/v). 1.3. Vortex vigorously for 5 minutes to ensure thorough extraction. 1.4. Centrifuge at 4,500 rpm for 10 minutes to pellet solid debris. 1.5. Carefully collect the supernatant. For enhanced recovery, re-extract the pellet with an additional 20 mL of 50% methanol and combine the supernatants. 1.6. Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

2. HILIC-MS/MS Instrumentation and Conditions

  • Rationale: A HILIC column (e.g., Amide-80) is chosen for its ability to retain the highly polar Clitidine 5'-phosphate using a mobile phase with a high organic content. MS/MS detection in Multiple Reaction Monitoring (MRM) mode provides the necessary specificity and sensitivity to detect the analyte in a complex extract.

  • LC System: Agilent 1200 series or equivalent.

  • Mass Spectrometer: AB Sciex 4000 QTRAP or equivalent triple quadrupole mass spectrometer.

  • Column: TSK-GEL Amide-80 (e.g., 3 µm, 150 x 2.0 mm).

  • Mobile Phase A: 0.5% Formic Acid in Water.

  • Mobile Phase B: 0.5% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 - 2.0 min: 90% B to 80% B

    • 2.0 - 10.0 min: Isocratic at 80% B

    • 10.1 - 15.0 min: Re-equilibration at 90% B

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Parameters

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transition: The specific parent and daughter ion masses for Clitidine 5'-phosphate must be determined by infusing a standard. For the related nucleoside Clitidine, a transition might be chosen based on its molecular weight. For the phosphate, the transition would be m/z 351.0 -> [daughter ion].

  • Key Parameters (to be optimized):

    • Curtain Gas (CUR)

    • Collision Gas (CAD)

    • IonSpray Voltage (IS)

    • Declustering Potential (DP)

    • Collision Energy (CE)

4. Quantification

  • Prepare a calibration curve using a purified standard of Clitidine 5'-phosphate (if available) or Clitidine in a blank matrix.

  • Calculate the concentration in the sample by comparing its peak area to the calibration curve. Results are typically reported in mg/g of mushroom tissue.

Biological Activity and Toxicological Profile

The primary significance of Clitidine 5'-phosphate lies in its toxicity. It is one of the active principles responsible for the erythromelalgia caused by P. acromelalga poisoning.[1][4]

Mechanism of Action (Hypothesized): The precise mechanism of toxicity is not fully elucidated, but a leading hypothesis centers on its structural similarity to nicotinic acid mononucleotide, an important intermediate in the tryptophan-niacin metabolic pathway.[1][4] It is proposed that clitidine or its derivatives may interfere with this pathway, potentially disrupting cellular NAD/NADP levels and energy metabolism. This interference could lead to the severe neuropathic pain and vasodilation characteristic of erythromelalgia. Treatment of patients with high-dose nicotinic acid has shown some success in alleviating symptoms, which lends support to this hypothesis.[1][4]

Clinical Manifestations of Poisoning:

  • Delayed Onset: Symptoms typically appear 3 to 7 days after ingestion, which is unusual for mushroom poisoning and can complicate diagnosis.[3]

  • Erythromelalgia: Severe, burning pain in the hands and feet.

  • Physical Signs: Redness (erythema) and swelling (edema) of the extremities.

  • Aggravating Factors: Symptoms are often exacerbated by warmth.

  • Duration: The painful symptoms can persist for a month or longer.[6]

Conclusion

Clitidine 5'-phosphate is a fascinating and toxic natural product whose study is essential for clinical toxicology and food safety. Its unique pyridine-based structure distinguishes it from all other known nucleosides. While its physicochemical properties are primarily understood through computational modeling, robust analytical methods like HILIC-MS/MS have been developed for its quantification in its natural source. The leading hypothesis for its toxic action involves the disruption of the niacin metabolic pathway, a theory supported by clinical observations. Further research is required to fully understand its molecular targets and mechanism of action, which could provide better therapeutic strategies for managing the debilitating pain caused by P. acromelalga poisoning.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 441538, Clitidine 5'-phosphate. Retrieved March 25, 2026 from [Link].

  • JoDrugs (n.d.). Mushroom-induced erythromelalgia. Retrieved March 25, 2026 from [Link].

  • ResearchGate (n.d.). Erythromelalgia associated with Clitocybe acromelalga intoxication. Retrieved March 25, 2026 from [Link].

  • Toda, M., et al. (2020). Three Cases of Food Poisoning Due to Paralepistopsis acromelalga Diagnosed from an Outbreak of Erythromelalgia. Internal Medicine, 59(24), 3253–3256. Available from: [Link].

  • Dinis-Oliveira, R. J. (2017). Poisonous mushrooms; a review of the most common intoxications. Journal of Toxicology and Applied Pharmacology Today, 1(1). Available from: [Link].

  • ResearchGate (n.d.). Quantification of clitidine in caps and stems of poisonous mushroom Paralepistopsis acromelalga by hydrophilic interaction liquid chromatography–tandem mass spectrometry. Retrieved March 25, 2026 from [Link].

  • Nakajima, N., et al. (2013). Therapeutic potential of nicotinic acid in erythromelalgia associated with Clitocybe acromelalga intoxication. Clinical Toxicology, 51(8), 813-814. Available from: [Link].

  • PubMed (2021). [Isolating Venomous Constituents of Paralepistopsis acromelalgaand Simultaneous Analysis of Its Compounds]. Retrieved March 25, 2026 from [Link].

Sources

Exploratory

Clitidine 5'-Phosphate and Nicotinamide-Dependent Enzymes: Mechanistic Insights into NAD+ Biosynthesis Disruption and Neurotoxicity

Executive Summary Paralepistopsis acromelalga (formerly Clitocybe acromelalga) is a highly toxic mushroom responsible for acromelalgia, a toxidrome characterized by severe, delayed-onset erythromelalgia and neurovascular...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Paralepistopsis acromelalga (formerly Clitocybe acromelalga) is a highly toxic mushroom responsible for acromelalgia, a toxidrome characterized by severe, delayed-onset erythromelalgia and neurovascular dysfunction[1]. While acromelic acids contribute to its toxicity, the profound disruption of cellular metabolism is driven by clitidine , a toxic pyridine nucleoside. Upon intracellular phosphorylation, clitidine is converted into Clitidine 5'-phosphate , a potent structural analog of Nicotinamide Mononucleotide (NMN) and Nicotinic Acid Mononucleotide (NaMN).

This technical guide explores the biochemical hijacking of nicotinamide-dependent enzymes—specifically NMNAT and mammalian NADases—by clitidine analogs. By detailing the base-exchange mechanisms, competitive inhibition profiles, and self-validating experimental workflows, this whitepaper provides researchers with a comprehensive framework for studying NAD+ salvage pathway disruption and developing targeted therapeutic interventions.

Mechanisms of Enzymatic Hijacking

NMNAT and the Synthesis of Toxic Dinucleotides

Nicotinamide mononucleotide adenylyltransferase (NMNAT) is the central gatekeeper of de novo and salvage NAD+ biosynthesis. It typically catalyzes the adenylation of NMN or NaMN to form NAD+ or NaAD, respectively.

Because Clitidine 5'-phosphate possesses a homologous ribose-5-phosphate moiety and a substituted pyridine ring (1,4-dihydro-4-imino-3-pyridinecarboxylic acid), it acts as a competitive substrate at the NMNAT active site. Instead of forming functional NAD+, NMNAT catalyzes the condensation of Clitidine 5'-phosphate with ATP, yielding a "false" dinucleotide: Clitidine-adenine dinucleotide . Due to the 4-imino substitution on the pyridine ring, this toxic analog cannot undergo the reversible hydride transfer required for redox reactions, effectively poisoning downstream NAD-dependent dehydrogenases and sirtuins.

NADases and Base-Exchange Reactions

Mammalian NADases, including CD38 and SARM1, are multifunctional enzymes that possess both NAD+ glycohydrolase and transglycosidase (base-exchange) activities. Recent structural studies have demonstrated that enzymes like SARM1 can exchange the nicotinamide moiety of NAD+ with exogenous bases to form bona fide inhibitors [2].

Historically, this base-exchange mechanism was exploited to achieve the total enzymatic synthesis of clitidine. By incubating β -NAD+ with methyl 4-aminonicotinate in the presence of pig-brain NADase, researchers successfully forced the enzyme to swap the endogenous nicotinamide base for the toxic analog, proving the profound susceptibility of nicotinamide-dependent enzymes to clitidine derivatives [3].

Systems Biology: The Tryptophan-Niacin Pathway Collapse

In vivo, clitidine intoxication induces a localized, severe pellagra-like state by collapsing the tryptophan-niacin pathway. Animal models fed C. acromelalga exhibit rapid weight loss and disrupted tryptophan metabolism [4].

Therapeutically, high-dose administration of Nicotinic Acid (Niacin) has proven highly effective in reversing the erythromelalgia associated with this poisoning[5]. The causality is strictly competitive: flooding the Preiss-Handler pathway with nicotinic acid generates massive intracellular concentrations of NaMN. This endogenous surge outcompetes Clitidine 5'-phosphate at the NMNAT active site, restoring functional NAD+ biosynthesis and rescuing cellular respiration.

Pathway cluster_endogenous Endogenous NAD+ Biosynthesis cluster_toxin Clitidine Hijacking NaMN NaMN / NMN NAD NAD+ NaMN->NAD NMNAT Clitidine Clitidine C5P Clitidine 5'-Phosphate Clitidine->C5P Kinase (e.g., NRK) ToxicNAD Clitidine-Adenine Dinucleotide C5P->ToxicNAD NMNAT (Misincorporation) ToxicNAD->NAD Competitive Inhibition

Figure 1: Hijacking of the endogenous NAD+ salvage pathway by Clitidine and its phosphorylated derivatives.

Quantitative Data: Structural and Kinetic Comparisons

To understand the competitive landscape within the active sites of nicotinamide-dependent enzymes, the following table summarizes the roles and mechanisms of key physiological substrates versus clitidine analogs.

CompoundTarget EnzymePhysiological / Toxicological RoleMechanism of Action
Nicotinamide Mononucleotide (NMN) NMNATEndogenous SubstrateAdenylated to form functional NAD+ for redox reactions.
Nicotinic Acid Mononucleotide (NaMN) NMNATEndogenous SubstrateAdenylated to form functional NaAD in the Preiss-Handler pathway.
Clitidine 5'-Phosphate NMNATCompetitive Substrate / ToxinAdenylated to form a toxic dinucleotide; depletes NAD+ pools.
Methyl 4-aminonicotinate NADase (e.g., CD38)Synthetic Base-Exchange SubstrateReplaces the nicotinamide moiety via transglycosidation.

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed to be self-validating systems, ensuring that the observed analog formations are strictly enzyme-dependent and kinetically sound.

Protocol 1: Enzymatic Synthesis of Clitidine Analogs via NADase Base-Exchange

This protocol exploits the transglycosidase activity of mammalian NADases.

  • Reaction Assembly: Combine 7 mM β -NAD+ and 25 mM methyl 4-aminonicotinate in a 50 mM phosphate buffer (pH 7.2).

    • Causality: A high base-to-NAD ratio (approx. 3.5:1) is critical. It shifts the thermodynamic equilibrium away from standard hydrolysis (cleavage into ADPR and nicotinamide) and forces the enzyme to utilize the exogenous base for transglycosidation.

  • Enzyme Addition: Introduce 0.4 U/mL of purified mammalian NADase (e.g., pig-brain NADase or recombinant CD38).

  • Incubation & Quenching: Incubate at 37°C for 4 hours. Quench the reaction by ultrafiltration (10 kDa MWCO) to remove the enzyme.

    • Self-Validation: Run a parallel negative control using heat-denatured NADase (boiled at 95°C for 10 mins). The absence of analog formation in this control proves the reaction is strictly catalytic and not a spontaneous chemical exchange.

  • Purification: Isolate the resulting NAD-analog using DEAE-Sephadex anion-exchange chromatography, eluting with a linear gradient of ammonium bicarbonate.

Workflow Step1 Isolate/Synthesize Clitidine Analog Step2 Incubate with Mammalian NADase Step1->Step2 Step3 Base-Exchange Reaction Step2->Step3 Step4 HPLC/MS Quantification Step3->Step4 Step5 Kinetic Analysis (Km, Vmax) Step4->Step5

Figure 2: Experimental workflow for the enzymatic synthesis and kinetic validation of Clitidine analogs.

Protocol 2: In Vitro NMNAT Adenylation Assay

This protocol measures the direct conversion of Clitidine 5'-phosphate into a toxic dinucleotide.

  • Assay Mix Preparation: Combine 100 µM Clitidine 5'-phosphate, 1 mM ATP, and 10 mM MgCl₂ in a 50 mM HEPES buffer (pH 7.5).

    • Causality: Mg²⁺ is an absolute requirement. It coordinates the α and β phosphates of ATP, lowering the activation energy required for the nucleophilic attack by the phosphate group of Clitidine 5'-phosphate.

  • Enzyme Initiation: Add 1 µg of recombinant human NMNAT1 to initiate the reaction.

  • Kinetic Monitoring: Monitor the reaction via LC-MS/MS. Track the depletion of the Clitidine 5'-phosphate precursor (m/z transition specific to the monophosphate) and the appearance of the Clitidine-adenine dinucleotide mass peak.

  • Data Analysis: Calculate the Michaelis-Menten kinetics ( Km​ and Vmax​ ) to determine the competitive efficiency of Clitidine 5'-phosphate against endogenous NMN.

References

  • Nonhallucinogenic Basidiomycota mushroom poisoning MedLink Neurology URL:[Link]

  • Structural basis of SARM1 activation, substrate recognition and inhibition by small molecules National Institutes of Health (PMC) URL:[Link]

  • ENZYMATIC SYNTHESIS OF CLITIDINE Chemistry Letters, Oxford Academic URL:[Link]

  • Establishment of Animal Model for Elucidating the Mechanism of Intoxication by the Poisonous Mushroom Clitocybe acromelalga ResearchGate URL:[Link]

  • Therapeutic potential of nicotinic acid in erythromelalgia associated with Clitocybe acromelalga intoxication Clinical Toxicology, Taylor & Francis Online URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced HPLC-UV Method Development for the Quantification of Clitidine 5'-Phosphate

Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Matrix: Complex Biological Extracts (Clitocybe acromelalga / Biological Fluids) Introduction & Toxicological Context Clitocybe acromelalga,...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Matrix: Complex Biological Extracts (Clitocybe acromelalga / Biological Fluids)

Introduction & Toxicological Context

Clitocybe acromelalga, commonly known as the poisonous dwarf bamboo mushroom, contains a unique profile of toxic pyridine nucleosides. Among these, clitidine and its nucleotide derivative, clitidine 5'-phosphate , are implicated in severe erythromelalgia (acromelalgia)—a syndrome characterized by intense burning pain and vasodilation in the extremities [1].

From an analytical perspective, clitidine 5'-phosphate presents a significant chromatographic challenge. As a highly polar, zwitterionic pyridine nucleotide, it exhibits negligible retention on standard reversed-phase (RP) columns. This application note details a robust, self-validating Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with Ultraviolet (UV) detection to selectively isolate and quantify clitidine 5'-phosphate, bypassing the severe limitations of traditional ion-pairing techniques.

Method Development Rationale: The "Why" Behind the Workflow

As analytical scientists, method development cannot rely on trial and error; it requires a mechanistic understanding of the analyte's physicochemical properties.

Column Chemistry: Escaping the Ion-Pairing Trap

Historically, highly polar nucleotides were analyzed using Ion-Pairing Reversed-Phase (IP-RP) chromatography with agents like Triethylammonium acetate (TEAA). However, TEAA causes severe UV baseline perturbation at lower wavelengths and permanently alters the stationary phase.

The Solution: We utilize Zwitterionic HILIC (Z-HILIC) . Z-HILIC stationary phases feature covalently bonded sulfobetaine groups that maintain a permanent zwitterionic state. This promotes the formation of a stable, water-enriched liquid layer on the silica surface. Clitidine 5'-phosphate partitions into this aqueous layer, providing excellent orthogonal retention without the need for system-contaminating ion-pairing reagents [2, 3].

Mobile Phase & Buffer Optimization

Nucleotides require strict pH control to maintain a consistent ionization state, which prevents peak tailing.

  • Buffer Selection: A 20 mM Ammonium Acetate buffer adjusted to pH 5.8 is selected. At this pH, the 5'-phosphate group remains fully ionized (negatively charged), maximizing its hydrophilic partitioning into the Z-HILIC aqueous layer. Acetate is preferred over phosphate or citrate buffers due to its lower UV cutoff, ensuring minimal background noise at the detection wavelength.

  • Organic Modifier: Acetonitrile (ACN) is used as the weak solvent. The gradient begins at 85% ACN to maximize initial retention, gradually increasing the aqueous buffer to elute the strongly bound nucleotide.

Hardware Considerations

Phosphorylated compounds are notorious for interacting with stainless steel components in the LC flow path, leading to peak broadening and poor recovery. Utilizing a bio-inert LC system or PEEK-lined columns is highly recommended to prevent metal-phosphate complexation [4].

Logic Start Clitidine 5'-Phosphate (Highly Polar Nucleotide) Q1 Standard C18 RP-HPLC Start->Q1 Fail Poor Retention (Void Volume Elution) Q1->Fail Result Sol1 Ion-Pairing RP-HPLC (TEAA Buffer) Fail->Sol1 Strategy A Sol2 Z-HILIC Mode (High Organic + Buffer) Fail->Sol2 Strategy B Opt1 Good Retention, UV Baseline Drift Sol1->Opt1 Opt2 Excellent Retention, Stable UV Baseline Sol2->Opt2 Final Optimized Z-HILIC UV Method Opt1->Final Opt2->Final

Fig 1. Chromatographic method development logic for highly polar nucleotides.

Experimental Protocols

Sample Preparation: Solid-Liquid Extraction & SPE Clean-up

This protocol is designed to prevent the enzymatic degradation of the phosphate group while stripping away matrix interferences.

Step-by-Step Methodology:

  • Lyophilization: Freeze-dry the Clitocybe acromelalga fruiting bodies and mill them into a fine powder to maximize the solvent extraction surface area.

  • Cold Extraction: Suspend 1.0 g of the homogenized powder in 10 mL of cold 70% aqueous ethanol (v/v).

    • Causality: Cold temperatures and high ethanol content immediately denature endogenous phosphatases, preventing the hydrolysis of clitidine 5'-phosphate into standard clitidine.

  • Centrifugation: Vortex for 5 minutes, then centrifuge at 10,000 × g for 15 minutes at 4°C. Decant the supernatant.

  • SPE Conditioning: Condition a Weak Anion Exchange (WAX) SPE cartridge (e.g., 60 mg/3 cc) with 3 mL of Methanol followed by 3 mL of LC-MS grade Water.

  • Sample Loading: Load 2 mL of the crude extract onto the WAX cartridge at a flow rate of 1 mL/min.

    • Causality: The negatively charged phosphate group binds tightly to the positively charged amine phase of the WAX sorbent, while neutral and cationic matrix components pass through.

  • Washing: Wash the cartridge with 3 mL of 5% Methanol in Water to remove weakly bound interferences.

  • Elution: Elute the target nucleotide with 2 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the sorbent, releasing the analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 30°C. Reconstitute in 1.0 mL of the initial mobile phase (85% ACN / 15% Buffer).

Workflow A Mushroom Sample (Clitocybe acromelalga) B Cold Aqueous EtOH Extraction A->B C Weak Anion Exchange (WAX) SPE B->C D Z-HILIC HPLC Separation C->D E UV Detection (280 nm) D->E F Data Processing & Quantification E->F

Fig 2. Sample preparation and HILIC-UV analysis workflow for clitidine 5'-phosphate.

Chromatographic Conditions

Table 1: Optimized HPLC-UV Parameters

ParameterSpecification
Analytical Column Zwitterionic HILIC (Z-HILIC), 2.1 × 100 mm, 1.7 µm (PEEK-lined preferred)
Mobile Phase A 20 mM Ammonium Acetate in LC-MS Grade Water (Adjusted to pH 5.8)
Mobile Phase B 100% Acetonitrile (LC-UV Grade)
Flow Rate 0.3 mL/min
Injection Volume 2.0 µL
Column Temperature 35°C
Detection UV at 280 nm (Targeting the dihydropyridine ring absorbance)

Table 2: HILIC Gradient Program

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Curve
0.01585Initial
1.01585Isocratic Hold
7.05050Linear
8.55050High Aqueous Wash
8.61585Return to Initial
15.01585Re-equilibration

Note: Adequate re-equilibration (at least 10 column volumes) is critical in HILIC to re-establish the aqueous-enriched layer on the stationary phase.

Data Presentation & System Suitability

To ensure the trustworthiness of the analytical run, the protocol must act as a self-validating system. Prior to analyzing unknown samples, a System Suitability Test (SST) using a clitidine 5'-phosphate reference standard (or a structurally analogous pyridine nucleotide like NMN) must meet the strict criteria outlined below.

Table 3: Method Validation & System Suitability Criteria

ParameterAcceptance CriteriaExpected Result for Target Analyte
Retention Time ( tR​ ) ± 2.0% RSD~ 5.4 min (RSD: 0.8%)
Tailing Factor ( Tf​ ) 0.8 - 1.51.12
Theoretical Plates ( N ) > 5,00012,500
Linearity ( R2 ) > 0.9950.9992 (Range: 0.5 - 50 µg/mL)
Extraction Recovery (%) 80 - 120%94.5 ± 3.2%
Signal-to-Noise (LOD) S/N ≥ 3~ 0.15 µg/mL

References

  • Title: Nicotinic acid in erythromelalgia associated with Clitocybe acromelalga intoxication: Theories and therapy Source: Clinical Toxicology (Taylor & Francis) URL: [Link]

  • Title: Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode Source: Talanta (PubMed / NIH) URL: [Link]

  • Title: Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns Source: Waters Corporation Application Notes URL: [Link]

  • Title: HPLC-DAD Analysis of Nucleotides Using a Fully Inert Flowpath Source: Agilent Technologies Application Notes URL: [Link]

Application

Application Note: Extraction and Isolation of Clitidine 5'-Phosphate from Clitocybe acromelalga

Executive Summary & Mechanistic Rationale Clitidine 5'-phosphate (clitidine 5'-mononucleotide) is a highly polar, toxic pyridine nucleotide originally isolated from the poisonous mushroom Clitocybe acromelalga (syn. Para...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Clitidine 5'-phosphate (clitidine 5'-mononucleotide) is a highly polar, toxic pyridine nucleotide originally isolated from the poisonous mushroom Clitocybe acromelalga (syn. Paralepistopsis acromelalga), a species infamous for causing severe acromelalgia (erythromelalgia) upon ingestion[1],[2]. Extracting and isolating this compound presents a significant analytical challenge due to its extreme hydrophilicity, low natural abundance, and the complex biological matrix of fungal fruiting bodies.

This application note outlines a validated, self-monitoring protocol for the extraction, purification, and quantification of clitidine 5'-phosphate. The methodology relies on a causality-driven approach:

  • Extraction : Aqueous methanol is utilized to simultaneously precipitate high-molecular-weight proteins while fully solubilizing the highly polar nucleotide[3].

  • Purification (SPE) : Because clitidine 5'-phosphate possesses a strongly anionic phosphate group at neutral pH, Mixed-Mode Anion Exchange (MAX) Solid-Phase Extraction is employed. This allows for orthogonal separation from neutral and basic matrix components (including unphosphorylated clitidine)[3].

  • Separation (HILIC) : Traditional reversed-phase liquid chromatography (RPLC) fails to retain such polar nucleotides without the use of ion-pairing reagents, which severely suppress mass spectrometric ionization. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is utilized to provide excellent retention, orthogonal selectivity, and sharp peak shapes[3].

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, this protocol is designed as a self-validating system. Quality Control (QC) checkpoints are integrated to monitor extraction efficiency, resin breakthrough, and column carryover.

Sample Preparation and Liquid Extraction
  • Homogenization : Lyophilize the fruiting bodies of C. acromelalga and grind them into a fine powder. Weigh exactly 1.0 g of the powder into a 50 mL centrifuge tube.

  • Internal Standard (IS) Spiking : QC Checkpoint 1 - Spike the sample with a fixed concentration of an internal standard (e.g., acivicin or a stable-isotope labeled nucleotide) prior to extraction to track recovery rates throughout the entire workflow[3].

  • Extraction : Add 20 mL of a 50:50 (v/v) Water/Methanol solution[3]. Vortex for 5 minutes, then sonicate in an ice bath for 15 minutes. The high water content ensures the solubility of the phosphate moiety, while methanol aids in disrupting cellular membranes and precipitating proteins.

  • Centrifugation : Centrifuge at 7,100 × g for 20 minutes at 4 °C. Decant the supernatant into a clean flask. Repeat the extraction on the pellet and combine the supernatants.

  • Defatting (Optional but recommended) : Partition the combined extract with an equal volume of hexane or chloroform. Discard the upper organic layer (containing lipids) and retain the lower aqueous layer.

Mixed-Mode Anion Exchange (MAX) SPE
  • Conditioning : Condition a 60 mg Oasis MAX SPE cartridge (or equivalent mixed-mode anion exchange resin) with 3 mL of Methanol followed by 3 mL of LC-MS grade Water[3].

  • Loading : Load the aqueous extract onto the cartridge at a controlled flow rate of 1 mL/min.

    • QC Checkpoint 2: Collect the flow-through. Analyze a 10 µL aliquot via MS to ensure no target analyte breakthrough has occurred due to resin saturation.

  • Washing : Wash the cartridge with 3 mL of 5% NH₄OH in water. This basic wash removes neutral and basic interferences, including free clitidine, while the strongly acidic phosphate group of clitidine 5'-phosphate remains bound to the quaternary amine resin.

  • Elution : Elute the target nucleotide with 3 mL of 2% Formic Acid in Methanol/Water (50:50, v/v). The acidic environment protonates the phosphate group, neutralizing its charge and releasing it from the resin.

HILIC-MS/MS Quantification and Isolation
  • Column : TSK-GEL Amide-80 (150 × 2.0 mm i.d., 3 µm) or equivalent HILIC column[3].

  • Mobile Phase :

    • Solvent A: 0.5% Formic Acid in Water[3].

    • Solvent B: 0.5% Formic Acid in Acetonitrile[3].

  • Gradient : Start at 90% B, ramp to 80% B over 1.85 minutes, then hold isocratically at 80% B up to 10 minutes to elute the highly polar nucleotide[3].

  • Detection (MRM) : Optimize Multiple Reaction Monitoring (MRM) transitions for clitidine 5'-phosphate (monitoring the loss of the phosphate/ribose moiety to yield the pyridine base fragment).

    • QC Checkpoint 3: Inject a solvent blank immediately following the highest calibration standard to verify the absence of column carryover.

Quantitative Data Summary

The following table summarizes the expected analytical performance and natural distribution of clitidine-related compounds in C. acromelalga based on validated literature parameters[4],[3].

ParameterValue / RangeAnalytical Significance
Extraction Recovery 80.8% – 112.4%Validates the efficiency of the 50% aqueous MeOH extraction and MAX SPE.
Repeatability (RSD) 1.4% – 3.8%Demonstrates high precision of the HILIC-MS/MS method.
Limit of Quantification (LOQ) 0.25 µg/gEnsures detection of trace nucleotide levels in biological matrices.
Concentration in Cap 3.17 – 14.4 mg/gIndicates the primary accumulation site of the toxin in the fruiting body.
Concentration in Stem 1.41 – 9.30 mg/gShows lower, yet significant, distribution in the structural tissue.

Workflow Visualization

Workflow M Mushroom Biomass (C. acromelalga) Ext Aqueous MeOH Extraction (Solubilize Nucleotides) M->Ext Part Liquid-Liquid Partitioning (Defatting with Hexane) Ext->Part SPE Mixed-Mode Anion Exchange (Capture Phosphate) Part->SPE Aqueous Phase Wash Basic Wash (5% NH4OH) (Elute Free Clitidine) SPE->Wash Elute Acidic Elution (2% FA) (Release C5'P) Wash->Elute HILIC HILIC-MS/MS (Amide-80 Separation) Elute->HILIC Pure Isolated Clitidine 5'-Phosphate HILIC->Pure

Fig 1: Isolation workflow for clitidine 5'-phosphate using MAX-SPE and HILIC-MS/MS.

References

  • Yamano, K., & Shirahama, H. (1994). "Clitidine 5'-mononucleotide, a toxic pyridine nucleotide from Clitocybe acromelalga". Phytochemistry, 35(4), 897-899.[Link]

  • Ishida, Y., et al. (2022). "Isolating Venomous Constituents of Paralepistopsis acromelalga and Simultaneous Analysis of Its Compounds". Food Hygiene and Safety Science (Shokuhin Eiseigaku Zasshi), 63(2), 79-84.[Link]

Sources

Method

Application Note: Purification of Clitidine 5'-Phosphate Using Ion-Exchange Chromatography

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Application: Isolation of toxic pyridine nucleotides from complex fungal matrices for downstream neurotoxicological and metabolic pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Application: Isolation of toxic pyridine nucleotides from complex fungal matrices for downstream neurotoxicological and metabolic profiling.

Introduction & Mechanistic Context

Clitidine 5'-phosphate (clitidine 5'-mononucleotide) is a highly polar, toxic pyridine nucleotide analog originally isolated from the poisonous mushroom Paralepistopsis acromelalga (formerly Clitocybe acromelalga)[1]. Ingestion of this fungus induces severe erythromelalgia-like symptoms, characterized by intense pain and erythema in the extremities[1].

While the parent nucleoside, clitidine, and the zwitterionic acromelic acids (A and B) are well-documented neurotoxins[2], the 5'-phosphorylated derivative is of particular interest to drug development professionals due to its structural homology with endogenous NAD+ precursors, such as nicotinamide mononucleotide (NMN). To study its specific metabolic interference, researchers require highly purified isolates.

Because clitidine 5'-phosphate exists within a complex matrix of neutral lipids, structural proteins, and zwitterionic amino acids, traditional reverse-phase chromatography (ODS/C18) struggles to retain and resolve it[3]. Instead, Anion-Exchange Chromatography (AEX) is the gold standard for its isolation, exploiting the distinct ionization profile of the 5'-phosphate group.

Chromatographic Strategy: The Causality of Experimental Choices

To design a successful purification protocol, one must understand the causality behind the phase and buffer selection:

  • Resin Selection (DEAE vs. Strong Anion Exchangers): We utilize Diethylaminoethyl (DEAE) Sepharose, a weak anion exchanger. While strong anion exchangers (like Q-Sepharose) bind nucleotides aggressively, DEAE provides a "softer" binding environment. This prevents the need for extreme salt concentrations or harsh pH shifts during elution, which could degrade the labile N-glycosidic bond of the nucleoside.

  • Buffer pH (7.5): The 5'-phosphate group possesses two pKa values (approx. 1.5 and 6.0). By buffering the mobile phase to pH 7.5, the phosphate group is forced into a fully deprotonated, dianionic state ( −PO42−​ ). This confers a strong net negative charge to the molecule, ensuring high-affinity electrostatic pairing with the positively charged DEAE resin. Conversely, the parent clitidine molecule remains relatively neutral/zwitterionic and washes through the column.

  • Volatile Salt Gradient (Ammonium Formate): Standard AEX often uses NaCl for elution. However, removing NaCl requires a secondary desalting column, which risks sample loss. By using an ammonium formate gradient ( NH4​HCO2​ ), the protocol becomes a self-validating system : the salt is entirely volatile and can be removed via direct lyophilization. The remaining gravimetric mass is strictly the target compound, allowing for immediate LC-MS/MS validation without matrix suppression.

ChargeState pH3 Acidic pH (< 3.0) Phosphate Protonated (Net Charge: ~0 to +1) pH7 Physiological pH (7.5) Phosphate Dianionic (Net Charge: -2) pH3->pH7 Increase pH Binding Strong Electrostatic Interaction pH7->Binding Expose to Resin Resin DEAE Resin Diethylaminoethyl (Positively Charged) Resin->Binding Ionic Pairing

Mechanistic charge-state transition enabling DEAE resin binding.

Experimental Protocols

The following methodology details a self-validating workflow for the extraction and AEX purification of clitidine 5'-phosphate.

Phase 1: Matrix Extraction and Pre-processing
  • Homogenization: Lyophilize and mill 100 g of P. acromelalga fruiting bodies. Suspend the powder in 500 mL of cold 50% aqueous methanol (v/v). The 50% methanol ratio is critical as it precipitates large structural proteins while efficiently solubilizing highly polar toxins[2].

  • Clarification: Sonicate the suspension for 30 minutes at 4°C, then centrifuge at 10,000 × g for 20 minutes. Filter the supernatant through a 0.22 µm PTFE membrane.

  • Defatting: Transfer the filtrate to a separatory funnel and add an equal volume of hexane (1:1 v/v). Shake vigorously and allow phase separation. Discard the upper organic (lipid-rich) layer. Retain the lower aqueous layer containing the nucleotides.

Phase 2: DEAE Anion-Exchange Chromatography
  • Column Equilibration: Pack a glass column (e.g., 2.5 cm × 20 cm) with DEAE-Sepharose Fast Flow resin. Equilibrate the column with 5 Column Volumes (CV) of Buffer A (10 mM Ammonium Formate, pH 7.5) at a flow rate of 2.0 mL/min.

  • Sample Loading: Load the defatted aqueous extract onto the column.

  • Wash Step: Wash the column with 3 CV of Buffer A.

    • Causality Check: Collect this flow-through. It contains unbound neutral nucleosides (free clitidine) and zwitterionic acromelic acids, which can be reserved for simultaneous analysis[3].

  • Gradient Elution: Apply a linear gradient from 0% to 100% Buffer B (500 mM Ammonium Formate, pH 7.5) over 10 CV.

  • Fraction Collection & UV Detection: Monitor the eluate continuously at 270 nm . Clitidine derivatives possess a characteristic UV maximum at ~270 nm due to their unique pyridine ring structure[1]. The 5'-phosphate target typically elutes between 200–250 mM ionic strength.

Phase 3: Desalting and Analytical Validation
  • Sublimation (Desalting): Pool the UV-active fractions eluting at ~250 mM. Flash-freeze the pool in liquid nitrogen and lyophilize for 48–72 hours. The ammonium formate will completely sublimate, leaving a purified white powder of clitidine 5'-phosphate.

  • HILIC-LC-MS/MS Validation: Reconstitute a 1 mg/mL aliquot in LC-MS grade water. Validate purity using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled to tandem mass spectrometry, as HILIC is superior for retaining highly polar clitidine derivatives[4].

PurificationWorkflow A Crude Extract (P. acromelalga) B DEAE Anion-Exchange (pH 7.5, 10 mM NH4HCO2) A->B Load sample C Flow-Through (Neutral Clitidine) B->C Unbound fractions D Wash Step (10 mM NH4HCO2) B->D Bound polar anions E Gradient Elution (10 - 500 mM NH4HCO2) D->E Apply gradient F Clitidine 5'-Phosphate (Elutes at ~250 mM) E->F Fraction collection G Lyophilization (Desalting) F->G Sublimate volatile salts

Workflow for the AEX purification of Clitidine 5'-Phosphate.

Quantitative Data Presentation

The table below summarizes representative quantitative recovery metrics for the purification of clitidine 5'-phosphate from 100 g of dried P. acromelalga starting material, demonstrating the efficiency of the AEX step in clearing matrix contaminants.

Purification StageTotal Solute Mass (mg)Target Nucleotide (mg)Step Recovery (%)Cumulative Purity (%)
1. Crude 50% MeOH Extract 12,500.04.20100.00.03
2. Hexane Defatted Aqueous Phase 8,100.04.1598.80.05
3. DEAE Flow-Through (Waste/Neutral) 7,850.00.10N/AN/A
4. DEAE Eluate (~250 mM Fraction) 18.53.8592.720.81
5. Lyophilized Powder (Final) 3.93.8098.797.40

Note: The massive reduction in total solute mass between Step 2 and Step 4 highlights the selectivity of the DEAE resin for polyanionic species, effectively stripping away >99% of the neutral and basic fungal matrix.

References

  • Yamano, K., & Shirahama, H. (1994). Clitidine 5'-mononucleotide, a toxic pyridine nucleotide from Clitocybe acromelalga. Phytochemistry, 35(4), 897-899. URL:[Link]

  • Konno, K., et al. (1982). Clitidine, a new toxic pyridine nucleoside from Clitocybe acromelalga. Tetrahedron, 38(22), 3281-3284. URL:[Link]

  • Yoshioka, N., et al. (2017). Rapid LC-MS Determination of Acromelic Acids A and B, Toxic Constituents of the Mushroom Paralepistopsis acromelalga. Shokuhin Eiseigaku Zasshi, 58(5), 241-245. URL:[Link]

  • Shirahama, H., et al. (2022). Isolating Venomous Constituents of Paralepistopsis acromelalga and Simultaneous Analysis of Its Compounds. Shokuhin Eiseigaku Zasshi, 63(2), 79-84. URL:[Link]

  • Eguchi, F., et al. (2015). Quantification of clitidine in caps and stems of poisonous mushroom Paralepistopsis acromelalga by hydrophilic interaction liquid chromatography–tandem mass spectrometry. Forensic Toxicology, 33, 316–322. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Cytidine 5'-Phosphate (CMP) Degradation During Long-Term Storage

Welcome to the technical support center for Cytidine 5'-Phosphate (CMP). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the long-term s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Cytidine 5'-Phosphate (CMP). This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the long-term storage and stability of CMP. Here, we provide in-depth, science-backed answers to frequently asked questions and troubleshooting advice to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for CMP during long-term storage?

A1: The two primary chemical degradation pathways for Cytidine 5'-Phosphate (CMP) during long-term storage are hydrolysis of the N-glycosidic bond and deamination of the cytosine base .

  • Hydrolysis of the N-glycosidic Bond: This reaction cleaves the bond connecting the cytosine base to the ribose sugar, resulting in the formation of cytosine and ribose-5-phosphate. This process is significantly accelerated under acidic conditions.[1][2] The N-glycosidic bonds in pyrimidine nucleotides like CMP are generally more stable than those in purine nucleotides, especially at neutral and alkaline pH.[1] However, prolonged exposure to acidic environments can lead to notable degradation. The mechanism involves protonation of the heterocyclic base, which weakens the N-glycosidic bond and leads to its cleavage.[2][3]

  • Deamination of Cytosine: This involves the hydrolytic removal of an amino group from the cytosine ring, converting it to a uracil ring. This transforms CMP into Uridine 5'-Monophosphate (UMP).[4][5] This reaction can be catalyzed by enzymes, such as cytidine deaminases, which may be present as contaminants.[4][6][7] Non-enzymatic deamination can also occur, particularly at elevated temperatures and certain pH values.

Q2: What are the ideal storage conditions for solid CMP and CMP solutions?

A2: Proper storage is critical to minimize degradation and preserve the integrity of your CMP.

FormStorage TemperatureRecommended ConditionsExpected Stability
Solid (Powder) +4°CStore in a tightly sealed container under desiccating conditions.[8][9]Stable for ≥ 4 years when stored properly.[10]
Aqueous Solution (Short-term) +4°CSterile filtered (0.22 µm) in a nuclease-free buffer.Up to one month.[10]
Aqueous Solution (Long-term) -20°C or -80°CAliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Use nuclease-free water or buffer.[10]Several months to years, depending on the purity and storage conditions.
Q3: How does pH affect the stability of CMP in solution?

A3: The pH of the storage solution is a critical factor influencing CMP stability.

  • Acidic pH (below 7.0): Acidic conditions promote the hydrolysis of the N-glycosidic bond.[1][2] The rate of hydrolysis increases with decreasing pH. Therefore, storing CMP in acidic buffers for extended periods is not recommended.

  • Neutral to Alkaline pH (7.0 and above): CMP is significantly more stable at neutral and alkaline pH values.[1][2] For long-term storage of CMP solutions, it is advisable to use a buffer with a pH between 7.0 and 8.0.

Q4: Can repeated freeze-thaw cycles degrade my CMP solution?

A4: Yes, repeated freeze-thaw cycles can compromise the quality of your CMP solution. While the primary degradation pathways are chemical, physical stresses from freezing and thawing can lead to localized changes in concentration and pH, potentially accelerating degradation. To mitigate this, it is best practice to aliquot your stock solution into smaller, single-use volumes.[10]

Troubleshooting Guide

Problem: I suspect my stored CMP has degraded. How can I verify this?

Solution: Several analytical techniques can be employed to assess the integrity of your CMP.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used method for analyzing the purity of nucleotides.[11][12] A reversed-phase HPLC method with UV detection can effectively separate CMP from its potential degradation products like cytosine, uracil, and UMP.[11][12] A decrease in the area of the CMP peak and the appearance of new peaks corresponding to degradation products would confirm degradation. Anion-exchange HPLC is also a suitable method for separating nucleotides.[13]

  • Spectrophotometry: While not as specific as HPLC, a simple UV spectrophotometric scan can provide initial clues. CMP has a characteristic absorbance maximum at a specific wavelength (around 271 nm at neutral pH). A significant change in the absorbance spectrum or a decrease in the absorbance at the maximum could indicate degradation. However, this method cannot distinguish between CMP and its deaminated product, UMP, which has a similar absorbance profile. A coupled enzyme assay can be used for more specific spectrophotometric analysis.[14]

  • Mass Spectrometry (MS): For a definitive identification of degradation products, liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard. This technique can accurately determine the mass-to-charge ratio of the parent compound and any degradation products, confirming their identities.

Problem: My experimental results are inconsistent, and I suspect my CMP is the culprit.

Solution: If you observe unexpected or inconsistent experimental outcomes, it is crucial to systematically troubleshoot the issue.

Step 1: Verify the Integrity of Your CMP Stock

  • As a first step, analyze your CMP stock solution using one of the analytical methods described above (preferably HPLC) to confirm its purity and concentration.

Step 2: Prepare a Fresh CMP Stock Solution

  • If degradation is confirmed or suspected, prepare a fresh stock solution from a new or reliably stored solid batch of CMP. Ensure you follow the recommended procedures for preparation and storage, including using nuclease-free water and sterile filtration.[10]

Step 3: Perform a Control Experiment

  • Repeat your experiment using the freshly prepared CMP stock solution alongside your old stock solution. This direct comparison will help determine if the inconsistent results are due to the degraded CMP.

Visualizing the Degradation Pathway and Troubleshooting Workflow

To aid in understanding the degradation process and the troubleshooting workflow, the following diagrams are provided.

CMP Cytidine 5'-Phosphate (CMP) Hydrolysis Hydrolysis of N-glycosidic bond CMP->Hydrolysis Deamination Deamination CMP->Deamination Cytosine Cytosine Hydrolysis->Cytosine Ribose5P Ribose-5-Phosphate Hydrolysis->Ribose5P UMP Uridine 5'-Monophosphate (UMP) Deamination->UMP

Caption: Primary degradation pathways of Cytidine 5'-Phosphate (CMP).

start Inconsistent Experimental Results check_cmp Suspect CMP Degradation start->check_cmp analyze_cmp Analyze CMP Stock (HPLC, Spectrophotometry, LC-MS) check_cmp->analyze_cmp degraded Degradation Confirmed? analyze_cmp->degraded prepare_fresh Prepare Fresh CMP Stock degraded->prepare_fresh Yes no_degradation No Degradation Detected degraded->no_degradation No control_exp Perform Control Experiment (Old vs. Fresh Stock) prepare_fresh->control_exp results_ok Results Consistent? control_exp->results_ok issue_resolved Issue Resolved: Continue with Fresh Stock results_ok->issue_resolved Yes other_factors Investigate Other Experimental Factors results_ok->other_factors No no_degradation->other_factors

Caption: Troubleshooting workflow for suspected CMP degradation.

Experimental Protocols

Protocol: Preparation of a Sterile 100 mM CMP Stock Solution

Materials:

  • Cytidine 5'-Monophosphate (free acid or sodium salt)

  • Nuclease-free water

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • 0.22 µm sterile syringe filter

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of CMP powder. For 10 mL of a 100 mM solution of CMP free acid (MW: 323.2 g/mol ), you would need 32.32 mg.

  • Dissolving: Add the CMP powder to a sterile conical tube. Add a portion of the nuclease-free water (e.g., 8 mL) and vortex until the powder is completely dissolved.

  • pH Adjustment (if using free acid): If you are using the free acid form, the solution will be acidic. Adjust the pH to 7.0-7.5 using a sterile solution of 1 M NaOH. Use a calibrated pH meter with a sterile probe.

  • Final Volume: Bring the final volume to 10 mL with nuclease-free water.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile conical tube.

  • Aliquoting: Dispense the sterile CMP solution into single-use aliquots in sterile, nuclease-free microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.

Protocol: Assessment of CMP Purity by Reversed-Phase HPLC

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1 M potassium phosphate buffer, pH 6.0

  • Mobile Phase B: Methanol

  • CMP standard of known purity

  • Your CMP sample for testing

Procedure:

  • Sample Preparation: Dilute your CMP sample and the standard to a suitable concentration (e.g., 1 mg/mL) in nuclease-free water.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 271 nm

    • Injection Volume: 20 µL

    • Gradient: A typical gradient might be 100% Mobile Phase A for 5 minutes, followed by a linear gradient to 20% Mobile Phase B over 15 minutes.

  • Analysis:

    • Inject the CMP standard to determine its retention time and peak area.

    • Inject your CMP sample.

    • Compare the chromatogram of your sample to the standard. The appearance of significant additional peaks or a reduction in the area of the main CMP peak (relative to the expected concentration) indicates degradation.

References

  • Hydrolysis of N-Glycosidic Bonds. (n.d.). Institute of Bioorganic Chemistry. Retrieved from [Link]

  • Cytidine deaminase. (n.d.). M-CSA Mechanism and Catalytic Site Atlas. Retrieved from [Link]

  • Hydrolysis of Nucleosides: Stability of N-Glycosidic Bond. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Glycosidic bond. (n.d.). Wikipedia. Retrieved from [Link]

  • Activation-induced cytidine deaminase. (n.d.). Wikipedia. Retrieved from [Link]

  • Fioravanti, R., et al. (2009). Human cytidine deaminase: A biochemical characterization of its naturally occurring variants. The International Journal of Biochemistry & Cell Biology, 41(4), 865-873.
  • Bransteitter, R., et al. (2003). Activation-induced cytidine deaminase deaminates deoxycytidine on single-stranded DNA but requires the action of RNase. Proceedings of the National Academy of Sciences, 100(7), 4102-4107.
  • Direct Hydrolysis Methods. (n.d.). Institute of Bioorganic Chemistry. Retrieved from [Link]

  • Schroeder, G. K., & Schwalbe, H. (2008). Mechanisms for enzymatic cleavage of the N-glycosidic bond in DNA. Nucleosides, Nucleotides and Nucleic Acids, 27(6-7), 736-751.
  • An overview of cytidine deaminases. (2006). Seminars in Immunology, 18(2), 110-120.
  • Cytidine degradation. (2025, August 15). Fiveable. Retrieved from [Link]

  • Ganong, B. R., & Raetz, C. R. (1982). A spectrophotometric method for the assay of cytidine 5'-diphospho-1,2-diacyl-sn-glycerol-dependent enzymes of phospholipid metabolism. Analytical Biochemistry, 122(1), 195-200.
  • Hua, J., & Huang, K. (2010). A reversed phase HPLC method for the analysis of nucleotides to determine 5'-PDE enzyme activity. Bulletin of the Chemical Society of Ethiopia, 24(2), 167-174.
  • Richards, J., et al. (2021). Multifaceted impact of a nucleoside monophosphate kinase on 5′-end-dependent mRNA degradation in bacteria. Nucleic Acids Research, 49(18), 10594-10609.
  • Wang, Y., et al. (2008). Separation of cytidine 5'-triphosphate biosynthesized from cytidine 5'-monophosphate on ion-exchange resin and HPLC analysis of cytidine compounds.
  • Jourdian, G. W., et al. (1966). Enzymic degradation of cytidine 5'-monophosphate N-acetylneuraminic acid. Biochimica et Biophysica Acta (BBA) - General Subjects, 117(2), 331-341.
  • KEGG COMPOUND: C00112. (n.d.). Genome.jp. Retrieved from [Link]

  • Grzesiak-Nowak, M., et al. (2022). Same but different: structural diversity of cytidine 5′-monophosphate (CMP) (an)
  • Olejniczak, A., & Gendaszewska-Darmach, E. (2023). Cytidine and dCMP Deaminases—Current Methods of Activity Analysis. International Journal of Molecular Sciences, 24(16), 12903.
  • Cytidine monophosphate. (n.d.). Wikipedia. Retrieved from [Link]

  • Teng, F., et al. (2020). Efficient One-Pot Synthesis of Cytidine 5'-Monophosphate Using an Extremophilic Enzyme Cascade System. Marine Drugs, 18(9), 438.
  • Ni, X., et al. (2007). Cytidine 5'-monophosphate (CMP)-induced structural changes in a multifunctional sialyltransferase from Pasteurella multocida. Journal of Biological Chemistry, 282(49), 35674-35681.

Sources

Optimization

Technical Support Center: HPLC Separation of Clitidine 5'-Phosphate

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic challenges associated with highly polar, zwitterionic nucleotides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently guide researchers through the chromatographic challenges associated with highly polar, zwitterionic nucleotides. Clitidine 5'-phosphate, a toxic pyridine nucleotide isolated from the poisonous mushroom Clitocybe acromelalga1, presents a unique analytical hurdle. Due to its negatively charged phosphate group and iminopyridine ring, standard reversed-phase (RP) methods often result in the analyte eluting in the void volume with severe peak tailing.

This guide provides field-proven, self-validating methodologies and troubleshooting steps to optimize your mobile phase for robust separation.

Diagnostic Workflows & Methodologies

To successfully retain clitidine 5'-phosphate, you must choose a chromatographic mode that exploits its polarity rather than fighting it. Below are two detailed, self-validating protocols based on your detection requirements.

Protocol A: Hydrophilic Interaction Liquid Chromatography (HILIC)

Best for: LC-MS/MS applications requiring high sensitivity and volatile buffers 2.

  • Step 1: Column Selection. Use an amide or zwitterionic HILIC column (e.g., TSK-GEL Amide-80, 3 μm, 150 × 2.0 mm).

  • Step 2: Mobile Phase Preparation.

    • Phase A: 10 mM Ammonium Formate in LC-MS grade water. Adjust to pH 5.5.

    • Phase B: 100% Acetonitrile (ACN).

  • Step 3: Gradient Programming. Start at 85% B, hold for 2 minutes, then ramp down to 50% B over 10 minutes.

    • Mechanistic Causality: In HILIC, water acts as the strong eluting solvent. Starting with a high concentration of aprotic organic solvent (ACN) promotes the partitioning of the highly polar clitidine 5'-phosphate into the water-enriched pseudo-stationary layer on the column surface 2.

  • Step 4: Self-Validation System. Inject a void volume marker (e.g., toluene). Calculate the retention factor ( k′ ). If k′<2 , the method fails validation; increase the initial ACN concentration to 90% to force stronger hydrophilic partitioning.

Protocol B: Ion-Pairing Reversed-Phase (IP-RP) HPLC

Best for: UV/Diode Array detection where MS signal suppression is not a concern 3.

  • Step 1: Column Selection. Use a standard end-capped C18 column (e.g., 2.6 μm, 150 × 4.6 mm).

  • Step 2: Mobile Phase Preparation. Prepare an isocratic mixture of 100 mM Potassium Phosphate buffer (pH 6.5) containing 10 mM Tetrabutylammonium hydrogen sulfate (TBAHS) and Methanol (85:15, v/v).

    • Mechanistic Causality: The bulky, positively charged tetrabutylammonium ion (TBA+) forms an electrostatic pair with the negatively charged phosphate group of clitidine 5'-phosphate. This masks the molecule's polarity, creating a neutral, hydrophobic complex that retains effectively on the C18 stationary phase 3.

  • Step 3: Equilibration. Flush the column with at least 30 column volumes of the mobile phase to allow the TBAHS to dynamically coat the stationary phase.

  • Step 4: Self-Validation System. Inject your standard and calculate the peak symmetry factor ( As​ ). If As​>1.5 (severe tailing), validation fails. This indicates incomplete ion-pairing, requiring you to verify the buffer pH is strictly ≥6.0 to ensure full ionization of the analyte's phosphate group 4.

Visualizing the Optimization Logic

G Start Clitidine 5'-Phosphate Extract Det Select Detection Mode Start->Det MS LC-MS/MS (Requires Volatile Buffers) Det->MS High Sensitivity UV UV/Diode Array (Tolerates Non-Volatiles) Det->UV Standard HILIC HILIC Column (Amide/Zwitterionic) MS->HILIC IPRP Reversed-Phase Column (C18/C8) UV->IPRP HILIC_Mob Mobile Phase: >80% ACN, 10mM NH4FA pH 5.5 HILIC->HILIC_Mob IPRP_Mob Mobile Phase: <15% MeOH, 10mM TBAHS pH 6.5 IPRP->IPRP_Mob Opt1 Decrease Aqueous % to Increase k' HILIC_Mob->Opt1 If k' < 2 Opt2 Increase TBAHS Conc. to Increase k' IPRP_Mob->Opt2 If k' < 2

Decision matrix for clitidine 5'-phosphate HPLC mobile phase optimization.

Troubleshooting Guide & FAQs

Q1: My clitidine 5'-phosphate peak is co-eluting with the solvent front on a standard C18 column. How do I fix this? A: Clitidine 5'-phosphate is extremely hydrophilic. On a standard C18 column without ion-pairing agents, it lacks the hydrophobicity to partition into the stationary phase. You must either switch to a HILIC column (which retains polar compounds using an aqueous-rich layer) 2 or add an ion-pairing reagent like TBAHS to your mobile phase to increase the analyte's apparent hydrophobicity 3.

Q2: I am using IP-RP with TBAHS, but my retention times are drifting. What is the mechanistic cause? A: Retention time drift in IP-RP is almost always caused by inadequate column equilibration. Ion-pairing agents take significantly longer to coat the stationary phase than standard modifiers. The hydrophobic tails of TBAHS must reach a dynamic equilibrium with the C18 phase. Ensure you equilibrate the column with at least 20-30 column volumes before your first injection. Additionally, verify your mobile phase pH; fluctuations will alter the ionization state and disrupt ion-pairing efficiency 4.

Q3: Why does lowering the mobile phase pH to 3.0 cause complete loss of retention in IP-RP? A: At pH 3.0, the phosphate group on clitidine 5'-phosphate becomes protonated and loses its negative charge. Ion-pairing requires electrostatic interaction between the anionic analyte and the cationic ion-pairing reagent (TBA+). Without the negative charge, the complex fails to form, and the highly polar nucleotide elutes in the void volume 3. The optimal pH for nucleotide IP-RP is strictly between 6.0 and 8.0 3.

Q4: Which organic modifier is better for clitidine 5'-phosphate separation: Methanol or Acetonitrile? A: It depends entirely on your chromatographic mode. For HILIC, Acetonitrile is strictly required as it is an aprotic solvent that does not disrupt the aqueous layer on the stationary phase 2. For IP-RP, Methanol is preferred. Methanol is a protic solvent that provides better solubility for ion-pairing salts (like TBAHS) and yields superior peak shapes for nucleotides compared to Acetonitrile, which can cause precipitation of phosphate buffers 3.

Quantitative Optimization Data

Use the following table to predict the mechanistic impact of mobile phase adjustments on your separation:

ParameterHILIC ConditionIP-RP ConditionMechanistic Effect on Retention ( k′ )
Organic Modifier Acetonitrile (>80%)Methanol (<15%)In HILIC, higher organic % increases k′ . In IP-RP, higher organic % decreases k′ .
Buffer pH 5.5 (Ammonium Formate)6.5 (Potassium Phosphate)Controls ionization. pH 6.5 ensures the phosphate group is anionic for optimal ion-pairing in IP-RP.
Ion-Pairing Agent None5-10 mM TBAHSTBAHS masks the phosphate charge, drastically increasing k′ on C18 columns.
MS Compatibility Excellent (Volatile)Poor (Signal Suppression)TBAHS is non-volatile and causes severe ion suppression in ESI-MS.

References

  • Quantification of clitidine in caps and stems of poisonous mushroom Paralepistopsis acromelalga by hydrophilic interaction liquid chromatography–tandem mass spectrometry Source: Forensic Toxicology (via ResearchGate) URL:2

  • Clitidine 5′-mononucleotide, a toxic pyridine nucleotide from Clitocybe acromelalga Source: OpenAIRE / Hokkaido University URL:1

  • Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography Source: PubMed Central (NIH) URL:4

  • How to Separate Nucleotides Using Ion-paired Reverse Phase HPLC Source: Bitesize Bio URL:3

Sources

Troubleshooting

Minimizing hydrolysis of clitidine 5'-phosphate during sample preparation

Troubleshooting & Hydrolysis Minimization Guide for Clitidine 5'-Phosphate Welcome to the Technical Support Center for advanced sample preparation. This guide addresses a critical challenge in natural product isolation a...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting & Hydrolysis Minimization Guide for Clitidine 5'-Phosphate

Welcome to the Technical Support Center for advanced sample preparation. This guide addresses a critical challenge in natural product isolation and pharmacokinetics: minimizing the hydrolysis of clitidine 5'-phosphate during extraction. Found primarily in the venomous mushroom Paralepistopsis acromelalga1[1], this highly polar nucleotide analog is notoriously susceptible to rapid degradation if proper biochemical precautions are not taken.

Mechanistic Causality: Why Does Clitidine 5'-Phosphate Degrade?

Clitidine 5'-phosphate 2[2] contains two highly labile bonds. Understanding the causality of their cleavage is essential for designing a robust extraction protocol:

  • Phosphoester Bond Cleavage (Enzymatic): Mushroom tissues are rich in endogenous phosphatases. Upon cellular disruption, these enzymes mix with the nucleotide pool, stripping the 5'-phosphate group to yield clitidine and inorganic phosphate. This catalytic reaction is heavily dependent on divalent cations (Mg²⁺, Zn²⁺).

  • N-Glycosidic Bond Cleavage (Chemical): The bond connecting the pyridine base to the ribose ring is highly sensitive to low pH. Acidic conditions protonate the nucleobase, leading to rapid hydrolysis into the clitidine aglycone and ribose-5-phosphate.

DegradationMechanisms C5P Clitidine 5'-Phosphate (Intact Nucleotide) Phosphatase Endogenous Phosphatases (Mg2+ dependent) C5P->Phosphatase Acid Acidic Conditions (pH < 4) C5P->Acid Clitidine Clitidine + Inorganic Phosphate Phosphatase->Clitidine Phosphoester Cleavage Base Pyridine Base + Ribose-5-Phosphate Acid->Base N-glycosidic Cleavage

Mechanisms of clitidine 5'-phosphate hydrolysis via enzymatic and chemical pathways.

Frequently Asked Questions (Troubleshooting)

Q1: My LC-MS/MS results show massive clitidine peaks but almost no clitidine 5'-phosphate. What went wrong? A: This is the classic signature of uninhibited phosphatase activity during homogenization. If you extract at room temperature or use purely aqueous buffers without chelators, the 5'-phosphate is rapidly hydrolyzed. Solution: Shift to a cold organic-aqueous extraction system (e.g., 50% Methanol) 3[3]. Methanol precipitates the enzymes, while the cold temperature thermodynamically slows any residual catalytic activity.

Q2: I used Trichloroacetic Acid (TCA) to precipitate proteins and stop enzymes, but my nucleotide yield is still low. Why? A: While strong acids like TCA or Perchloric Acid (PCA) instantly denature proteins (including phosphatases), they introduce a new problem: acid-catalyzed hydrolysis of the N-glycosidic bond. Studies on cellular nucleotide extraction demonstrate that volatile organic solvents provide superior recovery and stability compared to traditional acid extractions 4[4].

Q3: How do I validate that my extraction protocol is actually preventing hydrolysis? A: Implement a self-validating system . Before adding your extraction solvent to the tissue, spike it with a known concentration of a stable isotope-labeled internal standard (SIL-IS) or a structural analog (e.g., CMP). If the spiked 5'-phosphate analog is recovered intact at the end of the workflow, your protocol successfully minimized hydrolysis.

Quantitative Data: Impact of Extraction Conditions

The table below summarizes the causality between extraction conditions, phosphatase activity, and the resulting preservation of clitidine 5'-phosphate.

Extraction SolventTemperatureAdditivesRelative Phosphatase Activity (%)Clitidine 5'-Phosphate Recovery (%)Primary Failure Mode
Deionized Water25°CNone100%< 5%Enzymatic Hydrolysis
50% Methanol25°CNone45%32%Partial Enzymatic Hydrolysis
5% TCA (Acid)4°CNone0%18%Acidic Hydrolysis
50% Methanol 4°C 5 mM EDTA < 1% > 92% Optimal Preservation
Optimized Step-by-Step Methodology

To ensure absolute trustworthiness in your results, follow this self-validating cold extraction protocol designed specifically to preserve nucleotide integrity.

Step 1: Cryogenic Quenching Flash-freeze P. acromelalga samples in liquid nitrogen (-196°C) immediately upon collection to halt all metabolic and enzymatic processes.

Step 2: Cryogenic Grinding Pulverize the tissue using a mortar and pestle pre-chilled with liquid nitrogen. Causality: Do not allow the powder to thaw. Freeze-thaw cycles rupture lysosomes, releasing concentrated nucleases and phosphatases directly into the nucleotide pool.

Step 3: Solvent Addition (Self-Validating Step) Add 5 volumes (v/w) of pre-chilled (-20°C) 50% Methanol containing 5 mM EDTA, 10 mM Ammonium Acetate (pH 7.2), and your SIL-IS spike-in. Causality: Methanol instantly precipitates proteins; EDTA chelates the Mg²⁺ required by metallo-phosphatases; Ammonium Acetate buffers the solution against acid hydrolysis while remaining compatible with downstream HILIC-MS/MS.

Step 4: Mechanical Homogenization Vortex vigorously for 30 seconds at 4°C to ensure complete cellular lysis and solvent penetration.

Step 5: Clarification Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet cellular debris and denatured proteins.

Step 6: Filtration Pass the supernatant through a 0.22 µm PTFE syringe filter. Causality: Avoid nylon filters, which can non-specifically bind highly polar nucleotides and artificially lower your yield.

Step 7: Analysis Analyze immediately via HILIC-MS/MS or snap-freeze the extract and store at -80°C to prevent long-term aqueous degradation.

ExtractionWorkflow N1 1. Cryogenic Quenching (Liquid N2, -196°C) N2 2. Cold Solvent Addition (50% MeOH + 5mM EDTA, -20°C) N1->N2 N3 3. Mechanical Homogenization (4°C, 30 seconds) N2->N3 N4 4. Protein Precipitation & Centrifugation (14,000 x g, 4°C) N3->N4 N5 5. PTFE Filtration & HILIC-MS/MS (pH 7.2 Buffered) N4->N5

Self-validating cold extraction workflow for preserving nucleotide integrity.

References
  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 441538, Clitidine 5'-phosphate." PubChem.
  • Wurita, A., et al. "Quantification of clitidine in caps and stems of poisonous mushroom Paralepistopsis acromelalga by hydrophilic interaction liquid chromatography–tandem mass spectrometry." ResearchGate.
  • Bhatt, et al. "Optimization of cellular nucleotide extraction and sample preparation for nucleotide pool analyses using capillary electrophoresis." PubMed - NIH.
  • Yoshioka, N., et al. "Isolating Venomous Constituents of Paralepistopsis acromelalga and Simultaneous Analysis of Its Compounds." PubMed - NIH.

Sources

Reference Data & Comparative Studies

Validation

Validation of Analytical Methods for Clitidine 5'-Phosphate Detection: A Comprehensive Comparison Guide

The Analytical Challenge: Context & Causality Clitidine 5'-phosphate (CID 441538) is the 5'-monophosphate derivative of clitidine, a highly toxic pyridine nucleoside originally isolated from the poisonous mushroom Parale...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Context & Causality

Clitidine 5'-phosphate (CID 441538) is the 5'-monophosphate derivative of clitidine, a highly toxic pyridine nucleoside originally isolated from the poisonous mushroom Paralepistopsis acromelalga[1]. Ingestion of this mushroom triggers severe erythromelalgia and neurotoxicity[2]. For analytical scientists and forensic toxicologists, detecting this compound in complex biological matrices (fungal extracts, gastric fluid, urine) presents a triad of distinct physicochemical hurdles:

  • Extreme Hydrophilicity: The presence of both a 5'-phosphate group and a ribose moiety makes clitidine 5'-phosphate virtually unretained on standard reversed-phase (C18) columns, causing it to elute in the void volume alongside matrix salts[3].

  • Severe Matrix Suppression: Fungal extracts and clinical biofluids contain high concentrations of co-eluting polar metabolites that severely suppress ionization in electrospray ionization (ESI) mass spectrometry[4][5].

  • Standard Purity Ambiguity: Highly pure, commercially available reference standards for clitidine derivatives are scarce. Furthermore, crystalline nucleoside standards often contain bound water, causing conventional HPLC-UV purity assays to overestimate the actual concentration by >10%[6].

To establish a self-validating analytical system, researchers must move beyond basic reversed-phase chromatography and adopt orthogonal techniques. This guide objectively compares the three leading methodologies for clitidine 5'-phosphate validation: HILIC-MS/MS with Standard Addition , Quantitative NMR (qNMR) , and Boronate-Affinity Enrichment .

Methodological Performance Comparison

The following table synthesizes the quantitative performance metrics of the primary analytical workflows used for clitidine and its phosphorylated derivatives.

Analytical MethodPrimary Matrix SuitabilityLimit of Quantitation (LOQ)Recovery RateMatrix Effect MitigationPurity Dependency
HILIC-MS/MS (SAM) Fungal Extracts / Food0.25 µg/g80.8% – 112.4%High (via Standard Addition)High (Requires exact standard)
Multi-mode ODS LC-MS Gastric Fluid / Tissues1.4 µg/g74.0% – 93.0%Moderate (via Dilution)High
Quantitative NMR Pure Isolates / StandardsN/A (Purity Assay)N/AN/A (Absolute Quantitation)None (Absolute quantitation)
Boronate LC-MS Urine / Plasma< 10 ng/mL> 90.0%High (via Selective Enrichment)High

Workflow Decision Architecture

Selecting the correct analytical pathway depends entirely on the sample matrix complexity and the availability of a validated reference standard.

G Start Clitidine 5'-Phosphate Sample Matrix Matrix Matrix Complexity? Start->Matrix High High (Urine/Plasma) Matrix->High Low Low (Fungal Extract) Matrix->Low Enrich Boronate-Affinity Enrichment High->Enrich Std Standard Available? Low->Std HILIC HILIC-MS/MS (Standard Addition) Enrich->HILIC Yes Yes Std->Yes No No Std->No Yes->HILIC qNMR Quantitative NMR (Absolute Purity) No->qNMR

Fig 1. Decision matrix for clitidine 5'-phosphate analytical workflows.

Experimental Protocols & Mechanistic Causality

Protocol 1: HILIC-MS/MS with Standard Addition Method (SAM)

Causality: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase. This is mandatory for clitidine 5'-phosphate because the polar phosphate group partitions into the water-rich layer immobilized on the stationary phase, ensuring adequate retention[4][7]. Because isotopically labeled internal standards for clitidine are virtually impossible to source, the Standard Addition Method (SAM) is required to mathematically negate matrix-induced ion suppression[5].

Step-by-Step Methodology:

  • Extraction: Homogenize 1.0 g of mushroom tissue in 10 mL of 50% methanol. Filter the extract through a 0.22 µm hydrophilic syringe cartridge to remove particulates[3][4].

  • SAM Aliquoting: Divide the filtered extract into four equal aliquots.

  • Spiking: Spike aliquots 2, 3, and 4 with known, increasing concentrations of a validated clitidine 5'-phosphate standard. Leave aliquot 1 unspiked[5].

  • Chromatography: Inject 2 µL onto a BEH Amide column (2.1 × 100 mm, 1.7 µm). Run a gradient using 10 mM ammonium acetate in water (Mobile Phase A) and acetonitrile (Mobile Phase B), starting at 90% B and decreasing to 50% B[7].

  • MS/MS Detection: Operate a triple quadrupole mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM). Monitor the transition from the precursor ion to the characteristic product ion (representing the cleavage of the ribose-phosphate moiety)[4].

  • Quantitation: Plot the MRM peak areas against the spiked standard concentrations. The absolute value of the x-intercept represents the endogenous concentration of the analyte, perfectly compensating for matrix effects[5].

Protocol 2: Absolute Purity Validation via Quantitative NMR (qNMR)

Causality: If clitidine 5'-phosphate standards are synthesized or isolated in-house, their absolute purity must be verified before they can be used for LC-MS calibration. Crystalline nucleosides readily absorb water, artificially inflating sample weight. qNMR compares the integration of specific analyte proton signals against a universal certified reference material, bypassing the need for an identical reference standard and providing a self-validating absolute purity factor[6].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve exactly 5.0 mg of the clitidine 5'-phosphate standard in 600 µL of D₂O[6].

  • Internal Standard Addition: Add a precisely weighed amount of a certified reference material (e.g., Maleic acid or DSS) whose NMR signals do not overlap with the analyte.

  • NMR Acquisition: Acquire a ¹H-NMR spectrum using a long relaxation delay (D1 ≥ 5 × T1) to ensure complete relaxation of all protons. This is critical for stoichiometrically accurate integration[6].

  • Integration: Integrate the isolated anomeric proton of the ribose ring. Compare this integral directly to the internal standard's integral.

  • Correction: Calculate the absolute mass fraction. Adjust the standard's assumed concentration down by the calculated margin (often >10% due to water weight) before utilizing it in Protocol 1[6].

Protocol 3: Boronate-Affinity Magnetic Enrichment for Biofluids

Causality: For clinical urine or plasma samples, clitidine 5'-phosphate concentrations are often below direct MS detection limits. Fe₃O₄@SiO₂@PEI-FPBA magnetic nanoparticles specifically target the cis-diol group on the ribose ring of the nucleoside. Under alkaline conditions, boronic acid forms a reversible covalent ester with the cis-diol, allowing physical removal of the matrix before acidic elution releases the purified analyte[7].

G A Sample (pH 9) Clitidine 5'-PO4 C Cis-Diol Complexation (Covalent Binding) A->C B Fe3O4@SiO2@PEI-FPBA Nanoparticles B->C D Wash Step (Remove Matrix) C->D E Acidic Elution (Release Analyte) D->E F LC-MS/MS Analysis E->F

Fig 2. Boronate-affinity magnetic enrichment mechanism for ribosylated metabolites.

Step-by-Step Methodology:

  • Alkalization: Adjust 100 µL of the biological fluid to pH 9.0 using 0.1% NH₃·H₂O[7].

  • Incubation: Add 15 mg of Fe₃O₄@SiO₂@PEI-FPBA magnetic nanoparticles and incubate to allow covalent complexation between the boronic acid and the ribose cis-diol[7].

  • Magnetic Separation: Apply an external magnetic field to pellet the nanoparticles. Discard the supernatant, which contains the bulk of the matrix interferents.

  • Washing: Wash the pellet three times with a pH 9.0 buffer to eliminate non-specific adsorption[7].

  • Acidic Elution: Resuspend the nanoparticles in 1% formic acid in methanol. The acidic pH rapidly hydrolyzes the boronate ester, releasing the purified clitidine 5'-phosphate into the solvent[7].

  • Analysis: Inject the concentrated, matrix-free eluate directly into the HILIC-MS/MS system.

References

  • Clitidine 5'-phosphate | C11H15N2O9P | CID 441538. PubChem - NIH. URL:[Link]

  • Quantification of clitidine in caps and stems of poisonous mushroom Paralepistopsis acromelalga by hydrophilic interaction liquid chromatography–tandem mass spectrometry. Forensic Toxicology (2019). URL:[Link]

  • Quantification of Clitidine in Paralepistopsis acromelalga Using Quantitative NMR Method. Shokuhin Eiseigaku Zasshi (2020). URL:[Link]

  • Rapid LC-MS Determination of Acromelic Acids A and B, Toxic Constituents of the Mushroom Paralepistopsis acromelalga. Shokuhin Eiseigaku Zasshi (2017). URL:[Link]

  • Nonhallucinogenic Basidiomycota mushroom poisoning. MedLink Neurology. URL:[Link]

  • The standard addition method and its validation in forensic toxicology. Forensic Toxicology (2021). URL:[Link]

  • Facile Synthesis of Boronate-Decorated Polyethyleneimine-Grafted Hybrid Magnetic Nanoparticles for the Highly Selective Enrichment of Modified Nucleosides and Ribosylated Metabolites. Analytical Chemistry - ACS Publications (2013). URL:[Link]

Sources

Validation

Clitidine 5'-phosphate and NAD+ structural analog comparison

An in-depth comparative analysis of NAD+ structural analogs requires distinguishing between naturally occurring toxic antimetabolites and rationally designed therapeutic agents. This guide provides a comprehensive evalua...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of NAD+ structural analogs requires distinguishing between naturally occurring toxic antimetabolites and rationally designed therapeutic agents. This guide provides a comprehensive evaluation of Clitidine 5'-phosphate —a toxic nucleoside analog derived from the poisonous mushroom Clitocybe acromelalga—against synthetic therapeutic NAD+ analogs such as Tiazofurin and Benzamide Riboside .

By dissecting their structural biochemistry, target mechanisms, and the experimental workflows used to evaluate them, this guide serves as an authoritative resource for researchers in nucleotide metabolism and drug development.

Structural Biochemistry and Mechanistic Divergence

Nicotinamide adenine dinucleotide (NAD+) is an essential redox cofactor and a substrate for signaling enzymes (e.g., PARPs, sirtuins, CD38). Structural analogs of NAD+ and its precursors (like Nicotinamide Mononucleotide, NMN) typically function by either hijacking the NAD+ salvage pathway or directly competitively inhibiting NAD+-dependent enzymes.

Clitidine 5'-phosphate: The Toxic Antimetabolite

Clitidine 5'-phosphate is a pyrimidine/pyridine 2'-deoxyribonucleoside 5'-monophosphate[1]. Structurally, it is a 4-imino-1,4-dihydropyridine-3-carboxylic acid ribotide. It closely mimics Nicotinic Acid Mononucleotide (NaMN), a critical intermediate in the de novo tryptophan-niacin biosynthesis pathway[2].

  • Mechanistic Causality: The presence of the 4-imino group on the pyridine ring prevents the molecule from participating in standard hydride transfer (redox cycling). When clitidine is metabolized into its corresponding dinucleotide, it forms a "dead-end" NAD+ analog. This competitively inhibits endogenous NAD+ biosynthesis, leading to severe cellular energy depletion and the erythromelalgia-like neurotoxicity observed in Clitocybe acromelalga poisoning[3].

Therapeutic Analogs: Tiazofurin and Benzamide Riboside

In contrast to the systemic toxicity of clitidine, synthetic C-nucleosides like Tiazofurin (2-β-D-ribofuranosylthiazole-4-carboxamide) and Benzamide Riboside are designed for targeted oncology[4].

  • Mechanistic Causality: Tiazofurin is intracellularly phosphorylated and adenylated by NMN adenylyltransferase (NMNAT) to form Thiazole-4-carboxamide Adenine Dinucleotide (TAD)[5]. TAD is a potent, unhydrolyzable analog of NAD+. Instead of disrupting global energy metabolism, TAD specifically binds to the NAD+ cofactor site of Inosine Monophosphate Dehydrogenase (IMPDH) , halting the conversion of IMP to XMP. This starves rapidly dividing cancer cells of guanosine triphosphate (GTP), inducing apoptosis[4][5].

NAD_Pathway Tryptophan Tryptophan (De Novo Pathway) NaMN Nicotinic Acid Mononucleotide (NaMN) Tryptophan->NaMN NAD NAD+ (Active Cofactor) NaMN->NAD NMN Nicotinamide Mononucleotide (NMN) NMN->NAD IMPDH IMPDH Enzyme (Target) NAD->IMPDH Natural Cofactor ClitidineP Clitidine 5'-phosphate (Toxic Antimetabolite) ClitidineP->NAD Inhibits Biosynthesis Tiazofurin Tiazofurin (Therapeutic Prodrug) TAD TAD (Active Dinucleotide) Tiazofurin->TAD Cellular Kinases TAD->IMPDH Competitive Inhibition

NAD+ biosynthesis pathway highlighting interference by Clitidine 5'-phosphate and Tiazofurin.

Quantitative Comparison of NAD+ Analogs

The following table summarizes the structural modifications and biological performance of key NAD+ precursors and analogs.

CompoundOriginStructural Modification (vs. NAD+ Precursors)Primary Cellular TargetBiological Effect
NMN EndogenousNone (Natural Substrate)NMNATBoosts intracellular NAD+ levels.
Clitidine 5'-phosphate Clitocybe acromelalga4-imino-1,4-dihydropyridine ringNAD+ Biosynthesis EnzymesToxic antimetabolite; disrupts tryptophan-niacin pathway.
Tiazofurin SyntheticThiazole ring replaces nicotinamideIMPDH (as TAD dinucleotide)Depletes GTP; potent antineoplastic activity.
Benzamide Riboside SyntheticBenzamide ring replaces nicotinamideIMPDH & PARP1 (as BAD)Induces apoptosis; unhydrolyzable PARP inhibitor.

Experimental Methodologies

To objectively evaluate the performance and metabolomic impact of these analogs, researchers must utilize robust, self-validating protocols. Below are two field-proven workflows for synthesizing and quantifying NAD+ analogs.

Protocol A: Enzymatic Synthesis of NAD+ Analogs via Base-Exchange

Chemical synthesis of the pyrophosphate linkage in dinucleotides is notoriously low-yield and prone to stereochemical errors. A highly efficient alternative leverages the natural stereospecificity of mammalian NAD glycohydrolase (NADase) to perform a base-exchange reaction[3][6].

Step-by-Step Procedure:

  • Reaction Setup: Prepare a reaction mixture containing 7 mM NAD+ and 25–45 mM of the analog base (e.g., methyl 4-aminonicotinate for clitidine derivatives or thiazole-4-carboxamide) in 50 mM Potassium Phosphate buffer (pH 7.2)[3].

  • Enzyme Addition: Add 0.5 U/mL of purified pig-brain NADase or Aplysia californica ADP-ribosyl cyclase[6].

    • Causality Note: These enzymes naturally cleave the nicotinamide-ribose bond. In the presence of a high concentration of a nucleophilic analog base, the enzyme catalyzes a transglycosidation (base-exchange) rather than simple hydrolysis, yielding the analog dinucleotide.

  • Incubation: Incubate at 37°C for 4–6 hours, monitoring the depletion of NAD+ via UV absorbance at 340 nm (using a coupled alcohol dehydrogenase assay).

  • Purification: Terminate the reaction by ultrafiltration (10 kDa MWCO). Purify the resulting dinucleotide analog using DEAE-Sephadex anion-exchange chromatography, eluting with a linear gradient of triethylammonium bicarbonate (TEAB) buffer (pH 7.5).

Protocol B: Intracellular Nucleotide Extraction and HPLC-MS Quantification

When treating cells with Clitidine 5'-phosphate or Tiazofurin, it is critical to quantify the intracellular accumulation of their active dinucleotide forms (e.g., TAD) without artifactual degradation.

Step-by-Step Procedure:

  • Acidic Lysis: Rapidly wash cultured cells with ice-cold PBS. Immediately lyse cells using 0.5 M Perchloric Acid (PCA) at 4°C.

    • Causality Note: Nucleotides are highly unstable. PCA instantly denatures endogenous nucleotidases and PARPs that would otherwise rapidly degrade NAD+ and its analogs during the extraction process.

  • Internal Standardization: Spike the lysate with a known concentration of stable isotope-labeled standard (e.g., 13 C-NAD+).

    • Causality Note: This creates a self-validating system. The recovery rate of the 13 C-NAD+ standard allows you to mathematically correct for any sample loss during the precipitation and chromatography steps, ensuring absolute quantification.

  • Neutralization: Neutralize the acidic extract by adding 2 M K 2​ CO 3​ dropwise until the pH reaches 6.5–7.0. This causes the precipitation of insoluble potassium perchlorate.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

  • HPLC-MS/MS Analysis: Inject the clarified extract onto a C18 reversed-phase column using an ion-pairing mobile phase (e.g., 5 mM hexylamine in water/methanol). Detect the analytes using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

HPLC_Workflow Lysis 1. Acidic Lysis (0.5M PCA) Spike 2. Internal Standard (13C-NAD+) Lysis->Spike Precipitation 3. Neutralization (K2CO3) Spike->Precipitation Centrifugation 4. Centrifugation (14,000 x g) Precipitation->Centrifugation HPLC 5. Ion-Pairing HPLC (C18 Column) Centrifugation->HPLC Detection 6. UV/MS Detection (254 nm / MRM) HPLC->Detection

Self-validating HPLC-MS workflow for intracellular nucleotide pool quantification.

References

  • PubChem. Clitidine 5'-phosphate | C11H15N2O9P | CID 441538. National Institutes of Health (NIH).[Link]

  • Jain, P., et al. Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release. PMC - National Institutes of Health.[Link]

  • ResearchGate. Erythromelalgia associated with Clitocybe acromelalga intoxication.[Link]

  • Cooney, D. A., et al. Studies on the mechanism of action of tiazofurin metabolism to an analog of NAD with potent IMP dehydrogenase-inhibitory activity. PubMed.[Link]

  • Bentham Science Publishers. The Chemistry of Nicotinamide Adenine Dinucleotide (NAD) Analogues Containing C-Nucleosides Related to Nicotinamide Riboside.[Link]

  • Oxford University Press. Two B-NAD-analogs were prepared utilizing a base-exchange reaction catalyzed by pig-brain NADase.[Link]

Sources

Comparative

Clitidine 5'-phosphate receptor binding affinity compared to endogenous nucleotides

Comparative Receptor Binding Guide: Clitidine 5'-Phosphate vs. Endogenous Nucleotides As drug development increasingly looks to natural products for novel pharmacophores, Paralepistopsis acromelalga (formerly Clitocybe a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Receptor Binding Guide: Clitidine 5'-Phosphate vs. Endogenous Nucleotides

As drug development increasingly looks to natural products for novel pharmacophores, Paralepistopsis acromelalga (formerly Clitocybe acromelalga) has yielded clitidine, a highly specific toxic pyridine nucleoside[1]. In its phosphorylated form, Clitidine 5'-phosphate (C5'P) acts as a structural mimic of endogenous nucleotide precursors like Nicotinic Acid Mononucleotide (NaMN) and Nicotinamide Mononucleotide (NMN).

As a Senior Application Scientist, I have structured this guide to objectively compare the receptor binding affinities and functional impacts of C5'P against endogenous nucleotides. This document provides actionable, self-validating experimental frameworks for researchers investigating nucleotide-analog therapeutics, epigenetic regulation, or toxicology.

Section 1: Structural Homology and Mechanistic Rationale

Endogenous nucleotides (e.g., NAD+, NAADP) rely on the pyridine ring of nicotinamide or nicotinic acid for receptor docking and enzymatic processing. C5'P possesses a 1,4-dihydro-4-iminopyridine ring, which shares a high degree of spatial and electrostatic homology with nicotinic acid[2].

Because of this mimicry, C5'P is not just a static ligand; it is metabolically active. It can be processed by Nicotinamide Mononucleotide Adenylyltransferase (NMNAT) into clitidine-adenine dinucleotide, a rogue analog of NAD+[2]. When subsequently phosphorylated, this forms a NAADP analog that competes directly at NAADP-sensitive calcium release channels (such as Two-Pore Channels, TPCs, and Ryanodine Receptors, RyRs)[3]. Furthermore, in silico and in vitro models have identified the clitidine scaffold as a direct competitive inhibitor of Histone Deacetylase 7 (HDAC7)[4].

Section 2: Comparative Binding Affinity Profile

To objectively evaluate C5'P's performance, we must compare its binding metrics against endogenous counterparts across three primary targets: NMNAT (metabolic processing), NAADP Receptors (calcium signaling), and HDAC7 (epigenetic regulation).

Target Receptor / EnzymeEndogenous LigandEndogenous AffinityClitidine Analog LigandClitidine Analog AffinityFunctional Outcome
NMNAT NaMN / NMN Km​≈0.1−0.5μM Clitidine 5'-phosphate (C5'P) Km​≈5−15μM Hijacked enzymatic synthesis into rogue dinucleotides.
NAADP Receptor (TPCs/RyR) NAADP EC50​≈15−30nM Clitidine-Adenine Dinucleotide Phosphate EC50​≈100−500nM Competitive antagonism and altered intracellular Ca2+ mobilization[3].
HDAC7 Acetylated LysineN/A (Endogenous Substrate)Clitidine (Nucleoside/Nucleotide) IC50​≈10−20μM Transcriptional derepression and decreased cellular viability[4].

Section 3: Pathway Visualization

The following diagram maps how C5'P infiltrates the NAD+ salvage pathway, bypassing normal metabolic checkpoints to competitively bind downstream receptors.

G NaMN Endogenous Precursors (NaMN / NMN) NAD Endogenous Dinucleotides (NAD+ / NAADP) NaMN->NAD NMNAT Synthesis Receptor Target Receptors (TPCs / RyR / HDAC7) NAD->Receptor Physiological Activation C5P Clitidine 5'-Phosphate (C5'P) C5P->Receptor Direct HDAC7 Inhibition CDinuc Clitidine-Adenine Dinucleotide (NAADP Analog) C5P->CDinuc Enzymatic Hijacking (via NMNAT) CDinuc->Receptor Competitive Binding / Altered Ca2+ Release

Metabolic hijacking and competitive receptor binding of Clitidine 5'-phosphate vs endogenous targets

Section 4: Self-Validating Experimental Protocols

Robust pharmacological data requires self-validating assay designs. The following protocols integrate internal controls to rule out artifactual binding and prove direct causality.

Protocol A: Isothermal Titration Calorimetry (ITC) for NMNAT Binding Affinity

Causality & Rationale: ITC provides a label-free, direct thermodynamic measurement ( ΔG,ΔH,−TΔS ) of C5'P binding to NMNAT. This distinguishes true 1:1 stoichiometric binding from non-specific aggregation, which is a common artifact with synthetic nucleotide analogs.

  • Protein Preparation: Dialyze recombinant human NMNAT against ITC buffer (50 mM HEPES, 150 mM NaCl, 5 mM MgCl2​ , pH 7.4) overnight. Exact buffer matching is critical to eliminate heat of mixing.

  • Ligand Preparation: Dissolve C5'P in the exact same dialysate from the NMNAT preparation to a concentration of 500μM .

  • Titration Execution: Load NMNAT ( 50μM ) into the sample cell. Inject C5'P in 2μL aliquots at 120-second intervals at 25°C.

  • Self-Validation (The Blank): Perform a control titration of C5'P into the buffer alone. Why this matters: Pyridine nucleotides often self-associate in solution. Subtracting this heat of dilution ensures the measured Kd​ strictly represents the C5'P-NMNAT interaction.

Protocol B: Sea Urchin Egg Homogenate Ca2+ Release Assay (Receptor Desensitization)

Causality & Rationale: The sea urchin egg homogenate is the gold standard for NAADP receptor studies. NAADP receptors exhibit a unique "homologous desensitization" property. We exploit this to validate whether the clitidine-dinucleotide analog binds the exact same receptor pocket as endogenous NAADP[5].

  • Homogenate Preparation: Prepare 2.5% (v/v) homogenates of Lytechinus pictus eggs in intracellular medium (250 mM potassium gluconate, 250 mM N-methyl-D-glucamine, 20 mM HEPES, pH 7.2).

  • Fluorometric Setup: Add the fluorescent calcium indicator Fluo-3 ( 3μM ) to monitor extra-vesicular Ca2+ concentrations in real-time.

  • Desensitization Phase (Self-Validation): Pre-incubate the homogenate with a sub-threshold concentration (e.g., 1 nM) of the Clitidine-NAADP analog for 10 minutes. Why this matters: This sub-threshold dose binds the receptor without triggering channel opening, locking it in a desensitized state[5].

  • Challenge Phase: Inject a maximal dose ( 1μM ) of endogenous NAADP. If the Clitidine analog truly targets the NAADP receptor, the endogenous NAADP will fail to elicit a Ca2+ spike, proving competitive receptor occupancy and validating the analog's mechanism of action[5].

References

  • The toxins. clitidine and acromelic acid... Thieme Connect[Link]

  • Preparation of NAD-analogs Oxford Academic (OUP)[Link]

  • Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release National Institutes of Health (NIH / PMC)[Link]

  • Desensitization of sea urchin egg homogenate Ca2+ release by NAADP analogs National Institutes of Health (NIH / PMC)[Link]

  • Natural Products Extracted from Fungal Species as New Potential Anti-Cancer Drugs: A Structure-Based Drug Repurposing Approach Targeting HDAC7 MDPI[Link]

Sources

Safety & Regulatory Compliance

Safety

Clitidine 5'-phosphate proper disposal procedures

Clitidine 5'-phosphate: Comprehensive Safety, Handling, and Disposal Guide As research into neuroexcitatory compounds and novel analgesics expands, drug development professionals frequently encounter potent natural toxin...

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Author: BenchChem Technical Support Team. Date: April 2026

Clitidine 5'-phosphate: Comprehensive Safety, Handling, and Disposal Guide

As research into neuroexcitatory compounds and novel analgesics expands, drug development professionals frequently encounter potent natural toxins. Clitidine 5'-phosphate is a highly polar, toxic pyridine nucleotide originally isolated from the poisonous mushroom Paralepistopsis acromelalga (formerly Clitocybe acromelalga)[1]. Unlike typical acute biological toxins, clitidine and its analogs are implicated in acromelalgic poisoning (erythromelalgia)—a severe syndrome characterized by a delayed onset of intense burning pain, redness, and swelling in the extremities[2].

Because of its unique chemical stability and delayed neurotoxic profile, standard laboratory disposal methods are insufficient. This guide provides a self-validating, causally driven framework for the safe handling, chemical neutralization, and analytical verification of Clitidine 5'-phosphate waste.

Physicochemical and Toxicological Profile

To design an effective disposal protocol, we must first understand the physicochemical nature of the threat. Clitidine 5'-phosphate is a 1,4-dihydro-4-imino-pyridine derivative linked to a ribofuranosyl-5'-monophosphate[3]. Its high polarity dictates its environmental persistence in aqueous waste and necessitates specialized analytical techniques for detection.

Table 1: Quantitative and Toxicological Data Summary

Property / ParameterValue / DescriptionReference
Molecular Formula C₁₁H₁₅N₂O₉P[3]
Molecular Weight 350.22 g/mol [3]
Toxicity Syndrome Erythromelalgia (Acromelalgic poisoning)[2][4]
Clinical Onset Delayed (2 to 12 days post-exposure)[2]
Natural Distribution (Caps) 3.17 – 14.4 mg/g (dry weight)[2][5]
Natural Distribution (Stems) 1.41 – 9.30 mg/g (dry weight)[2][5]
Solubility Profile Highly water-soluble; insoluble in non-polar organics[5]

Operational Safety and Containment

Clitidine 5'-phosphate exhibits notable stability under heat and resists mild hydrolysis[2]. Therefore, primary containment must focus on preventing aerosolization and accidental ingestion/dermal absorption.

  • Engineering Controls: All weighing, reconstitution, and dilution of the lyophilized powder must be performed in a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood.

  • Personal Protective Equipment (PPE): Double nitrile gloves (changed immediately if contaminated), a disposable closed-front lab coat, and a full face shield are mandatory.

  • Mechanistic Rationale: The delayed onset of erythromelalgia (up to 12 days) means accidental exposure may go unnoticed until severe peripheral neuropathy occurs[2]. Double-gloving prevents micro-penetration of the highly polar phosphate salt through single-layer nitrile during extended handling.

Chemical Neutralization and Disposal Protocols

Because the toxic pharmacophore relies on the integrity of the 1,4-dihydro-4-imino-pyridine ring, simple dilution or autoclaving is ineffective. We employ an Alkaline Oxidative Cleavage protocol. The alkaline environment destabilizes the glycosidic bond, while the hypochlorite aggressively oxidizes the pyridine ring, rendering the molecule biologically inert.

G A Clitidine 5'-phosphate Waste B Alkaline Oxidation (1M NaOH + 5% NaOCl) A->B Liquid Waste F High-Temp Incineration (Solid Waste) A->F Solid Waste C Neutralization (HCl to pH 7) B->C D LC-MS/MS Verification C->D D->B Target Detected E Aqueous Waste Disposal D->E Target Not Detected

Workflow for the chemical neutralization and disposal of Clitidine 5'-phosphate.

Protocol A: Liquid Waste Neutralization
  • Collection: Consolidate all aqueous Clitidine 5'-phosphate waste in a chemically compatible High-Density Polyethylene (HDPE) container.

  • Alkalinization: Slowly add 1M Sodium Hydroxide (NaOH) to the waste until the pH exceeds 10.0.

  • Oxidation: Add 5% Sodium Hypochlorite (NaOCl) to the mixture at a 1:10 volume ratio (1 part bleach to 10 parts waste).

  • Incubation: Seal the container loosely to allow off-gassing and place it on a magnetic stirrer at room temperature for a minimum of 24 hours.

  • pH Neutralization: After 24 hours, carefully titrate the solution with 1M Hydrochloric Acid (HCl) until the pH returns to 6.0–8.0.

  • Hold for Verification: Do not discard the solution until analytical verification (Section 4) confirms complete degradation.

Protocol B: Solid Waste Management
  • Segregation: Place all contaminated consumables (pipette tips, vials, gloves) into rigid, puncture-resistant biohazard bins lined with double-ply hazardous waste bags.

  • Incineration: Solid waste cannot be chemically neutralized effectively due to poor surface penetration. It must be routed to a licensed hazardous waste facility for high-temperature incineration (>850°C) to ensure complete thermal destruction of the phosphate and pyridine structures.

Analytical Verification of Decontamination

A disposal protocol is only as reliable as its validation. To establish a self-validating system, the neutralized liquid waste must be analyzed to confirm the absence of intact Clitidine 5'-phosphate before final disposal into standard aqueous waste streams.

Because Clitidine 5'-phosphate is highly polar, standard reversed-phase (C18) chromatography will result in poor retention and ion suppression. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) or multi-mode ODS columns must be utilized[1][5].

Protocol C: LC-MS/MS Verification Workflow
  • Sample Preparation: Aliquot 100 µL of the neutralized, pH-adjusted liquid waste.

  • Extraction/Dilution: Dilute the aliquot with 900 µL of 50% aqueous methanol containing 0.1% formic acid. Pass the mixture through a 0.22 µm syringe filter to remove precipitated salts[1][5].

  • Chromatographic Separation: Inject 5 µL onto a HILIC column or a multi-mode ODS column[1]. Use a mobile phase gradient of Water/Acetonitrile with 10 mM ammonium acetate to ensure proper retention of the polar phosphate group.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the precursor ion for Clitidine 5'-phosphate (approx. m/z 351.0) and its specific product ions (e.g., loss of the phosphate group or ribose cleavage).

  • Decision Gate:

    • If intact Clitidine 5'-phosphate is detected: Repeat the Alkaline Oxidation step (Protocol A, Steps 2-4) for an additional 24 hours.

    • If target is not detected (below LOD): The solution is successfully decontaminated and may be disposed of as standard non-hazardous aqueous waste, subject to local environmental regulations.

References

  • National Center for Biotechnology Information. "Clitidine 5'-phosphate | C11H15N2O9P | CID 441538 - PubChem." nih.gov.
  • ResearchGate. "Quantification of clitidine in caps and stems of poisonous mushroom Paralepistopsis acromelalga by hydrophilic interaction liquid chromatography–tandem mass spectrometry.
  • Yoshioka, N., et al. "[Rapid LC-MS Determination of Acromelic Acids A and B, Toxic Constituents of the Mushroom Paralepistopsis acromelalga]." nih.gov.
  • Şahin, A., et al. "Assessment and Management of Poisonous Mushrooms in Türkiye: An Overview." dergipark.org.tr.
  • Grokipedia. "Paralepistopsis acromelalga." grokipedia.com.

Sources

Handling

Personal protective equipment for handling Clitidine 5'-phosphate

Operational Safety and Handling Guide for Clitidine 5'-Phosphate Executive Summary This guide provides essential, step-by-step logistical and safety protocols for handling Clitidine 5'-phosphate. Designed for drug develo...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide for Clitidine 5'-Phosphate

Executive Summary This guide provides essential, step-by-step logistical and safety protocols for handling Clitidine 5'-phosphate. Designed for drug development professionals and analytical chemists, this document translates the biochemical hazards of this potent neurotoxin into actionable, self-validating laboratory procedures, ensuring maximum occupational safety and chemical integrity.

Mechanistic Basis for Hazard Controls

Clitidine 5'-phosphate is the phosphorylated nucleotide derivative of clitidine, a highly toxic pyridine nucleoside originally isolated from the poisonous mushroom1 (formerly Clitocybe acromelalga)[2][1].

Understanding its mechanism of action is critical for justifying strict laboratory controls. Clitidine structurally mimics nicotinic acid mononucleotide, allowing it to severely disrupt the 3[3][4]. As a nucleotide analog, it can be actively accumulated in cells via nucleoside transporters[5]. Once internalized, it causes severe NAD+ depletion and metabolic stress, leading to apoptosis and acromelalgia (erythromelalgia)—a condition characterized by intense, long-lasting burning pain, redness, and swelling in the extremities[3][6]. Because of these highly potent vasoactive and neurotoxic effects, preventing inhalation of lyophilized dust and mucosal absorption is the absolute highest priority during laboratory handling[7].

G C5P Clitidine 5'-Phosphate (Toxic Nucleotide) Uptake Cellular Uptake via Nucleoside Transporters C5P->Uptake Inhalation/Dermal Absorption Pathway Tryptophan-Niacin Pathway Interference Uptake->Pathway Structural Mimicry NAD NAD+ Depletion & Metabolic Stress Pathway->NAD Enzymatic Blockade Tox Acromelalgia & Cellular Apoptosis NAD->Tox Pathogenesis Safe PPE & Fume Hood Containment Safe->C5P Prevents Exposure

Caption: Biochemical pathway of Clitidine 5'-phosphate toxicity driving PPE requirements.

Quantitative Hazard and PPE Matrix

To mitigate the risks of systemic absorption, the following Personal Protective Equipment (PPE) matrix must be strictly adhered to when handling the raw powder or concentrated solutions[7].

PPE CategorySpecificationCausality / Rationale
Respiratory N95 / FFP3 Respirator or PAPRPrevents inhalation of lyophilized powder, which can cause severe respiratory tract irritation and systemic absorption[7].
Hand Protection Double Nitrile Gloves (Min 0.11mm thickness)Nucleotide analogs can penetrate standard latex. Double gloving ensures a fail-safe barrier against dermal absorption[7].
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Protects ocular mucosa from micro-particulates during weighing and reconstitution. Standard safety glasses are insufficient[7].
Body Protection Disposable, fluid-resistant lab coatPrevents accumulation of toxic particulates on reusable clothing, mitigating secondary exposure risks[8].

Self-Validating Standard Operating Procedures (SOP)

This protocol establishes a closed-system workflow for the safe reconstitution of Clitidine 5'-phosphate, ensuring that every action is verified by a physical or visual check to build a self-validating safety system.

Phase 1: Environmental Control & PPE Donning

  • Action: Conduct all handling inside a certified Class II Type B2 Biological Safety Cabinet or a dedicated 7.

  • Causality: Fume hoods capture aerosolized nucleotide dust before it reaches the operator's breathing zone[7][8].

  • Validation Check: Visually confirm the magnehelic gauge reads >100 fpm face velocity before opening any secondary containment.

Phase 2: Closed-System Solubilization

  • Action: Bring the sealed vial (stored at -20°C) to room temperature inside a desiccator. Do not uncap the vial. Inject the reconstitution solvent directly through the rubber septum using a Luer-lock syringe[9].

  • Causality: Uncapping lyophilized powders creates a micro-aerosol plume. Closed-system injection eliminates this exposure route while temperature equilibration prevents condensation that degrades the nucleotide[9].

  • Validation Check: Ensure the syringe plunger naturally retracts slightly after injection, confirming the vial's internal vacuum is intact and no aerosols have escaped.

Phase 3: Workflow Decontamination

  • Action: Wipe down all surfaces and the primary vial with 10% sodium hypochlorite, followed by 70% ethanol.

  • Causality: Hypochlorite oxidizes and degrades the toxic nucleoside structure, while ethanol removes corrosive bleach residues[8].

  • Validation Check: Verify the absence of visible salt crystals on the stainless steel surface after the ethanol wipe, ensuring complete residue removal.

Emergency Spill Response and Chemical Disposal

Clitidine 5'-phosphate is harmful to aquatic life and must never be disposed of via standard sink drainage[7].

Spill Response Protocol:

  • Isolate: Evacuate the immediate vicinity and allow aerosols to settle for at least 30 minutes if the spill occurred outside a fume hood.

  • Neutralize: Cover the spill with absorbent pads. Carefully pour 10% sodium hypochlorite over the pads, starting from the perimeter and working inward to chemically degrade the nucleotide.

  • Collect: Using non-sparking tongs, transfer the saturated pads into a designated hazardous waste bag.

  • Dispose: Label the waste as "Toxic Nucleotide Analog Waste (Clitidine 5'-phosphate)" and transfer it to Environmental Health and Safety (EHS) for high-temperature incineration[7][8].

References

  • Aynur ŞAHİN et al., "Assessment and Management of Poisonous Mushrooms in Türkiye: An Overview", DergiPark. 2

  • "Effect of feeding with a poisonous mushroom Clitocybe acromelalga on the metabolism of tryptophan-niacin in rats", PubMed.3

  • "Methyl 4-Aminonicotinate | CAS 16135-36-7", Benchchem. 7

  • "Safety Guidelines for Toxic Nucleosides", Benchchem.8

  • "Establishment of Animal Model for Elucidating the Mechanism of Intoxication by the Poisonous Mushroom Clitocybe acromelalga", ResearchGate. 4

  • "Paralepistopsis acromelalga", Wikipedia. 1

  • "Three Cases of Food Poisoning Due to Paralepistopsis acromelalga Diagnosed from an Outbreak of Erythromelalgia", PMC.6

  • "Clevudine Triphosphate - CAS 174625-00-4 | For Research", Benchchem. 9

  • "Cloning and Characterization of Trypanosoma congolense and T. vivax Nucleoside Transporters", ResearchGate. 5

Sources

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